molecular formula C6H5ClN2O2 B1415007 2-(Chloromethyl)-4-nitropyridine CAS No. 312321-71-4

2-(Chloromethyl)-4-nitropyridine

Cat. No.: B1415007
CAS No.: 312321-71-4
M. Wt: 172.57 g/mol
InChI Key: CSHNLCUQDKMNFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHNLCUQDKMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652192
Record name 2-(Chloromethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312321-71-4
Record name 2-(Chloromethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Chloromethyl)-4-nitropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-4-nitropyridine: Synthesis, Properties, and Applications

Abstract

This compound is a key heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a highly versatile intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety considerations, and detailed synthetic protocols. Furthermore, it explores the compound's reactivity, highlighting its utility as a precursor in the development of novel pharmaceutical and agrochemical agents for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physical characteristics of a chemical are foundational to its effective use in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 312321-71-4[1][][3]
IUPAC Name This compound[]
Molecular Formula C₆H₅ClN₂O₂[1][][3]
Synonyms 2-CHLOROMETHYL-4-NITRO-PYRIDINE, CHEMPACIFIC 38140[][3]
InChI Key CSHNLCUQDKMNFC-UHFFFAOYSA-N[]
SMILES C1=CN=C(C=C1[O-])CCl[]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 172.57 g/mol [1][][3]
Boiling Point 305.6°C at 760 mmHg (Predicted)[][3]
Density 1.412 g/cm³ (Predicted)[][3]
pKa -0.20 ± 0.20 (Predicted)[3]
Storage Temperature 2-8°C[3]

Safety and Handling

GHS Hazard Statements (Inferred from Analogs):

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H332: Harmful if inhaled.[4][5]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Handling Recommendations:

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[6]

  • Respiratory Protection: If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[3][4] Keep away from strong oxidizing agents.[7]

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed as a direct procedure. However, a logical synthetic route can be constructed based on established transformations of pyridine derivatives. A plausible multi-step pathway involves the N-oxidation of a picoline precursor, followed by nitration and subsequent chlorination.

Proposed Synthetic Workflow

Synthesis_of_2_Chloromethyl_4_nitropyridine Figure 1: Proposed Synthetic Pathway Start 2-Picoline N_Oxide 2-Picoline-N-oxide Start->N_Oxide Oxidation (e.g., H₂O₂, Acetic Acid) Nitro_N_Oxide 4-Nitro-2-picoline-N-oxide N_Oxide->Nitro_N_Oxide Nitration (H₂SO₄, HNO₃) Final_Product This compound Nitro_N_Oxide->Final_Product Chlorination (e.g., POCl₃ or SOCl₂)

Caption: A multi-step synthesis starting from 2-picoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations.[8][9][10][11] Researchers should optimize conditions for safety and yield.

Step 1: Synthesis of 2-Picoline-N-oxide

  • To a flask containing 2-picoline (1.0 mol), add glacial acetic acid (1.1 mol).

  • Heat the mixture to 70-80°C.

  • Slowly add hydrogen peroxide (30% aq., 1.3 mol) dropwise, maintaining the temperature.

  • Stir the reaction for 10-14 hours until TLC indicates the consumption of the starting material.[11]

  • Cool the reaction and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-picoline-N-oxide.

Step 2: Synthesis of 4-Nitro-2-picoline-N-oxide

  • Cool concentrated sulfuric acid (e.g., 300 mL) to 0°C in a flask equipped with a dropping funnel and stirrer.

  • Add 2-picoline-N-oxide (1.0 mol) portion-wise, keeping the temperature below 10°C.[8]

  • Add fuming nitric acid dropwise while maintaining the low temperature.

  • After the addition is complete, heat the mixture to 90-100°C for 4-5 hours.[10]

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2-picoline-N-oxide.

Step 3: Synthesis of this compound

  • Suspend 4-nitro-2-picoline-N-oxide (1.0 mol) in a suitable solvent like phosphoryl chloride (POCl₃) or chloroform.

  • Heat the mixture to reflux for several hours. The rearrangement and chlorination occur in this step.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Basify the solution to a pH of 7-8 with a saturated sodium bicarbonate or sodium carbonate solution.[12]

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).[12]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites, which can be addressed with high selectivity.

  • The Chloromethyl Group: The carbon of the -CH₂Cl group is highly electrophilic. This is due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the 4-nitropyridine ring.[13] This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

  • The Pyridine Ring: The nitro group at the 4-position strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the positions ortho and para to it (the 3- and 5-positions) for nucleophilic aromatic substitution (SₙAr), although the chloromethyl group is typically more reactive.

General Reactivity Diagram

Reactivity_of_2_Chloromethyl_4_nitropyridine Figure 2: Key Reactive Sites Molecule This compound Nuc_Attack_Point->Molecule Ring_Attack_Point->Molecule SN2_Label Primary site for Sₙ2 attack by nucleophiles (Nu⁻) SNAr_Label Activated site for potential SₙAr

Sources

Introduction: The Strategic Importance of 2-(Chloromethyl)-4-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] this compound is a key heterocyclic intermediate, valued for its dual reactivity that allows for sequential and directed chemical modifications. The presence of a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position of the pyridine ring makes this compound a versatile scaffold. Pyridine derivatives, in general, are privileged structures in drug design, appearing in numerous FDA-approved drugs.[2] This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling protocols for this compound, offering a foundational understanding for its effective application in research and development.

Part 1: Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the starting point for all chemical and pharmaceutical development.

  • IUPAC Name: this compound[]

  • CAS Number: 312321-71-4[][4][5]

  • Molecular Formula: C₆H₅ClN₂O₂[][5]

  • Synonyms: Pyridine, 2-(chloromethyl)-4-nitro-[4]

Structural Representation

The arrangement of functional groups dictates the molecule's reactivity and interactions. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution, while the nitro group significantly influences the electronic properties of the pyridine ring.

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Properties

The physicochemical properties of an intermediate are critical determinants of its behavior in both reaction conditions and biological systems. These parameters influence everything from solubility and reaction kinetics to the ADME (absorption, distribution, metabolism, and excretion) profile of a final drug candidate.

PropertyValueSignificance in Drug Development
Molecular Weight 172.57 g/mol [][4]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Boiling Point 305.6°C at 760 mmHg (Predicted)[][4]Important for purification by distillation and assessing thermal stability during reactions.
Density 1.412 g/cm³ (Predicted)[][4]Useful for calculating molar quantities from volumes and for process scale-up considerations.
Purity Typically ≥95%High purity is essential to avoid side reactions and ensure the quality of the final active pharmaceutical ingredient (API).[]

Note: Some properties are predicted and should be confirmed experimentally.

Part 3: Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity, purity, and stability of this compound.

Standard Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection (typically 200-280 nm), is a standard starting point.[6] The method must be validated for specificity, linearity, accuracy, and precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and a singlet for the chloromethyl (-CH₂Cl) protons.

    • ¹³C NMR: Will show distinct peaks for each carbon atom in the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying volatile impurities.[6]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key expected peaks include those for C-Cl, N-O (from the nitro group), and aromatic C-H and C=N stretching vibrations.

Analytical Workflow Diagram

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Assay NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy HPLC HPLC-UV GC GC-FID/MS Sample Sample of 2-(Chloromethyl)- 4-nitropyridine Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GC

Caption: Standard analytical workflow for characterization.

Part 4: Reactivity and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity.

  • Nucleophilic Substitution: The chloromethyl group is highly susceptible to Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it an excellent tool for introducing the 4-nitropyridinylmethyl moiety into a target molecule.

  • Nitro Group Reduction: The nitro group can be easily reduced to an amino group (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This unmasks a nucleophilic site, opening avenues for further functionalization such as acylation, alkylation, or diazotization.

  • Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][8] It is sensitive to moisture and strong bases, which can promote hydrolysis or elimination reactions.

Typical Reaction Pathway

G Start This compound Product1 Substituted Product (R-X-CH₂-Py-NO₂) Start->Product1 Sₙ2 Reaction Nuc Nucleophile (R-XH) Nuc->Product1 Product2 Amino Derivative (R-X-CH₂-Py-NH₂) Product1->Product2 Nitro Group Reduction Reduction Reduction (e.g., H₂/Pd) Reduction->Product2

Caption: Key reaction pathways utilizing the compound.

Part 5: Synthesis Protocol

While multiple synthetic routes exist, a common approach involves the modification of a readily available pyridine precursor. The synthesis of the related compound 2-chloro-4-nitropyridine often starts from 2-chloro-4-nitropyridine 1-oxide, which is deoxygenated using phosphorus trichloride.[9] A plausible synthesis for the target compound would involve the chlorination of 2-methyl-4-nitropyridine N-oxide.

Exemplary Synthesis of 2-Chloro-4-nitropyridine (Precursor)

This protocol illustrates a key deoxygenation step common in pyridine chemistry.

Reference: Adapted from ChemicalBook, Example 17.[9]

Objective: To synthesize 2-chloro-4-nitropyridine from 2-chloro-4-nitropyridine-1-oxide.

Materials:

  • 2-chloro-4-nitropyridine-1-oxide (1.70 g, 9.74 mmol)

  • Anhydrous Chloroform (25 mL)

  • Phosphorus trichloride (4.2 mL, 48.7 mmol)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-4-nitropyridine-1-oxide in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser.

  • Slowly add phosphorus trichloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water.

  • Neutralize the solution to a pH of 7-8 by adding saturated sodium bicarbonate solution.

  • Extract the aqueous phase twice with chloroform.

  • Combine the organic phases, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.[9]

Part 6: Safety and Handling

Proper handling is crucial due to the compound's potential hazards.

  • Hazard Statements: Classified as a combustible liquid.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It is also very toxic to aquatic life with long-lasting effects.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (tight-sealing safety goggles), and face protection.[7][11] In case of insufficient ventilation, wear respiratory protection with an appropriate filter for organic gases and vapors.[7][8]

  • Handling: Use only outdoors or in a well-ventilated area.[7] Wash hands and any exposed skin thoroughly after handling.[7] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8]

  • First Aid:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[7]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Call a POISON CENTER or doctor.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[7]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling Workflow

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Assess Assess Risks PPE Don PPE: - Gloves - Goggles - Lab Coat Assess->PPE Vent Work in Fume Hood PPE->Vent Weigh Weigh Compound Vent->Weigh React Perform Reaction Weigh->React Clean Clean Glassware React->Clean Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash

Caption: A workflow for the safe handling of the compound.

References

  • ChemicalBook. (n.d.). 312321-71-4(2-CHLOROMETHYL-4-NITRO-PYRIDINE) Product Description.
  • BOC Sciences. (n.d.). CAS 312321-71-4 this compound.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Echemi. (n.d.). 2-Chloromethyl-3,5-Dimethyl-4-Nitro Pyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2-chloromethyl-3,5-dimethyl-4-nitropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
  • CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Alfa Chemistry. (n.d.). CAS 312321-71-4 this compound.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • BenchChem. (n.d.). Analytical Methods for the Detection and Quantification of 2-(Dichloromethyl)-4-methylpyridine: Application Notes and Protocols.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitropyridine from 2-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it an invaluable intermediate for the synthesis of a diverse range of complex pharmaceutical agents. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of novel molecular architectures with potential therapeutic applications.

This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this compound, commencing from the readily available starting material, 2-picoline. The described synthetic route is structured to be logical and efficient, proceeding through key transformations including N-oxidation, regioselective nitration, and functional group interconversion. As senior application scientists, our focus extends beyond a mere recitation of steps; we delve into the causality behind experimental choices, offering insights into reaction mechanisms and providing self-validating protocols grounded in authoritative literature.

Overall Synthetic Pathway

The transformation from 2-picoline to this compound is a multi-step process designed to strategically functionalize the pyridine ring. The sequence begins with the activation of the pyridine ring through N-oxidation, which is essential for the subsequent electrophilic nitration at the C4 position. The final stage involves the conversion of the methyl group at the C2 position into the target chloromethyl group.

Synthetic_Pathway Picoline 2-Picoline N_Oxide 2-Picoline N-Oxide Picoline->N_Oxide Step 1: N-Oxidation Nitro_N_Oxide 2-Methyl-4-nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide Step 2: Nitration Hydroxymethyl 2-(Hydroxymethyl)-4-nitropyridine Nitro_N_Oxide->Hydroxymethyl Step 3a: Rearrangement Final_Product This compound Hydroxymethyl->Final_Product Step 3b: Chlorination

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Oxidation of 2-Picoline

Expertise & Rationale

The initial step in this synthetic sequence is the N-oxidation of 2-picoline. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution reactions such as nitration. The introduction of an N-oxide functionality dramatically alters the electronic properties of the ring. The oxygen atom donates electron density into the ring system through resonance, thereby activating the C2, C4, and C6 positions towards electrophilic attack.[1] This activation is crucial for the success of the subsequent nitration step. A common and effective method for this transformation is the use of peracetic acid, generated in situ from hydrogen peroxide and acetic acid.[2]

Experimental Protocol: Synthesis of 2-Picoline N-Oxide
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1.39 moles of 2-picoline.

  • Reagent Addition: While stirring the 2-picoline, add 1.50 moles of 40% peracetic acid via the dropping funnel at a rate that allows the reaction temperature to rise to and be maintained at approximately 85°C. This addition typically takes 50-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture. The reaction is exothermic, and the temperature will gradually decrease. Allow the mixture to cool to 40°C.

  • Work-up and Isolation: The excess acetic acid and peracetic acid are removed by warming the flask on a steam bath under a vacuum. The resulting crude 2-picoline N-oxide can be purified by vacuum distillation. The product is collected at 100–105°C/1mm Hg.[2]

Data Summary: N-Oxidation
ParameterValue
Starting Material2-Picoline
Key Reagents40% Peracetic Acid
Temperature85°C
Reaction Time~1 hour for addition, plus cooling
Product2-Picoline N-Oxide
Typical Yield78-83%[2]

Step 2: Regioselective Nitration of 2-Picoline N-Oxide

Expertise & Rationale

With the pyridine ring activated by the N-oxide group, the next step is electrophilic nitration. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. This directing effect is a consequence of the resonance stabilization of the sigma complex intermediate formed during the attack at the C4 position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Synthesis of 2-Methyl-4-nitropyridine N-Oxide
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to reach room temperature before use.[3]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and an addition funnel, place 100 mmol of 2-picoline N-oxide. Heat the flask to 60°C.

  • Reagent Addition: Add the prepared nitrating mixture dropwise to the heated 2-picoline N-oxide over 30 minutes. The temperature may initially drop.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice. Neutralize the solution to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution. The precipitated yellow solid, 2-methyl-4-nitropyridine N-oxide, is collected by filtration.[1][3] The crude product can be purified by recrystallization from a toluene/chloroform mixture.[1]

Data Summary: Nitration
ParameterValue
Starting Material2-Picoline N-Oxide
Key ReagentsFuming HNO₃, Concentrated H₂SO₄
Temperature125-130°C
Reaction Time3 hours
Product2-Methyl-4-nitropyridine N-Oxide
Typical Yield~42%[3]

Step 3: Conversion to this compound

This final stage of the synthesis is a two-part process involving a rearrangement of the N-oxide to introduce a hydroxyl group on the C2-methyl substituent, followed by a chlorination reaction.

Part A: Rearrangement to 2-(Hydroxymethyl)-4-nitropyridine
Expertise & Rationale

The conversion of the 2-methyl group into a functionalized side chain is achieved via a variation of the Boekelheide reaction.[1][4] When 2-methylpyridine N-oxides are treated with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride, a rearrangement occurs. The N-oxide oxygen attacks the anhydride, forming an activated intermediate. A subsequent intramolecular[5][5]-sigmatropic rearrangement, followed by elimination, leads to the formation of an ester of 2-(hydroxymethyl)pyridine. This ester can then be readily hydrolyzed under basic or acidic conditions to yield the desired 2-(hydroxymethyl)pyridine derivative. This method provides a reliable way to functionalize the alpha-methyl group of pyridine N-oxides.

Boekelheide_Rearrangement cluster_0 Mechanism Outline Start 2-Methyl-4-nitropyridine N-Oxide Intermediate1 O-Acyl Intermediate Start->Intermediate1 + Ac₂O Intermediate2 Anhydrobase Intermediate1->Intermediate2 - H⁺ Intermediate3 [3,3]-Sigmatropic Rearrangement Intermediate2->Intermediate3 Ester 2-Acetoxymethyl-4-nitropyridine Intermediate3->Ester Final_Alcohol 2-(Hydroxymethyl)-4-nitropyridine Ester->Final_Alcohol Hydrolysis

Caption: Conceptual workflow of the Boekelheide rearrangement and hydrolysis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-nitropyridine
  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-nitropyridine N-oxide in an excess of acetic anhydride.

  • Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Anhydride: After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride. The acetic acid and any remaining acetic anhydride can be removed under reduced pressure.

  • Hydrolysis: The resulting crude 2-acetoxymethyl-4-nitropyridine is then subjected to hydrolysis. This can be achieved by heating the intermediate in an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

  • Isolation: After hydrolysis, neutralize the solution and extract the product, 2-(hydroxymethyl)-4-nitropyridine, with a suitable organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

Data Summary: Rearrangement and Hydrolysis
ParameterValue
Starting Material2-Methyl-4-nitropyridine N-Oxide
Key ReagentsAcetic Anhydride, HCl or NaOH (for hydrolysis)
TemperatureReflux
Product2-(Hydroxymethyl)-4-nitropyridine
Part B: Chlorination of 2-(Hydroxymethyl)-4-nitropyridine
Expertise & Rationale

The final step is the conversion of the primary alcohol, 2-(hydroxymethyl)-4-nitropyridine, into the corresponding alkyl chloride. This is a standard functional group transformation. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a fume hood, dissolve 2-(hydroxymethyl)-4-nitropyridine in a suitable inert solvent such as chloroform or dichloromethane in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice water. Neutralize the aqueous layer with a base such as sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.

Data Summary: Chlorination
ParameterValue
Starting Material2-(Hydroxymethyl)-4-nitropyridine
Key ReagentsThionyl Chloride (SOCl₂), optional DMF catalyst
SolventChloroform or Dichloromethane
TemperatureReflux
ProductThis compound

Conclusion

The synthesis of this compound from 2-picoline is a robust and logical multi-step process that is fundamental to the production of advanced pharmaceutical intermediates. This guide has detailed a reliable pathway, emphasizing the strategic rationale behind each transformation: N-oxidation for ring activation, regioselective nitration at the C4 position, and a two-step functionalization of the C2-methyl group via a Boekelheide-type rearrangement and subsequent chlorination. By adhering to these scientifically-validated protocols, researchers and drug development professionals can confidently and efficiently produce this critical synthetic building block.

References

  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 81(21), 5651–5655. [Link]

  • Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. [Link]

  • Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]

  • Integriertes Praktikum OC, 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). [Link]

Sources

Navigating the Procurement of 2-(Chloromethyl)-4-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical step that underpins the success of their work. This guide provides an in-depth technical overview of sourcing 2-(Chloromethyl)-4-nitropyridine (CAS No. 312321-71-4) at a 97% purity level, a key building block in the synthesis of novel therapeutics. This document will explore supplier identification, quality assessment, and best practices for its application in a research and development setting.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates a reactive chloromethyl group at the 2-position and a nitro group at the 4-position of the pyridine ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules.[1][2] The pyridine scaffold itself is a privileged structure in drug design, appearing in numerous approved pharmaceuticals.[1][2]

The chloromethyl group serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amines, thiols, and alkoxides, to build diverse molecular architectures. The nitro group, an electron-withdrawing moiety, influences the reactivity of the pyridine ring and can be a precursor for the introduction of an amino group through reduction, opening up further synthetic possibilities.

Chemical Properties:

PropertyValueSource
CAS Number 312321-71-4Alfa Chemistry, BOC Sciences
Molecular Formula C₆H₅ClN₂O₂BOC Sciences[]
Molecular Weight 172.57 g/mol BOC Sciences[]

Commercial Suppliers and Purity Considerations

Identifying a reliable supplier for this compound with a consistent purity of 97% or higher is paramount for reproducible research outcomes. Several chemical suppliers list this compound; however, stated purity levels can vary.

Potential Commercial Suppliers:

SupplierStated PurityCAS NumberNotes
Alchem Pharmtech 98%312321-71-4Offers various pack sizes.[4]
BOC Sciences 95%312321-71-4Provides custom synthesis services.[]
Alfa Chemistry Not specified312321-71-4Inquire for specific purity.[1]
BLD Pharm Not specified312321-71-4Provides safety information.[5]
Matrix Scientific Not specified312321-71-4Lists the compound as an irritant.[6]

It is crucial to note that while a purity of 97% is the target, some suppliers may offer higher purities, such as the 98% listed by Alchem Pharmtech.[4] For researchers requiring a strict 97% purity, it is advisable to contact suppliers directly to inquire about available batches or the feasibility of custom synthesis to meet this specification.

Quality Assessment and the Importance of the Certificate of Analysis (CoA)

Ensuring the quality of a chemical intermediate like this compound is a cornerstone of scientific integrity. The primary document for verifying quality is the Certificate of Analysis (CoA). While a specific CoA for a 97% purity batch of this compound is not publicly available, researchers should always request a lot-specific CoA from the supplier before purchase.

Key Parameters to Scrutinize on a CoA:

  • Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should clearly state the purity percentage and the analytical method used.

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure. The data should be consistent with the known structure of this compound.

  • Appearance: The physical state and color of the compound should be noted.

  • Solvent Content: Residual solvents from the synthesis and purification process should be identified and quantified.

  • Water Content: The Karl Fischer (KF) titration method is commonly used to determine the water content.

The following diagram illustrates a typical workflow for supplier and compound qualification:

G cluster_0 Supplier & Compound Qualification Workflow A Identify Potential Suppliers B Request Technical Data Sheets & Safety Data Sheets A->B C Request Lot-Specific Certificate of Analysis (CoA) B->C D Evaluate CoA for Purity, Identity, and Impurities C->D E Perform In-House Quality Control (e.g., NMR, HPLC) D->E If CoA is satisfactory F Approve Supplier and Procure Material E->F If in-house QC passes G Quarantine and Test Incoming Material F->G

Caption: Workflow for qualifying suppliers and incoming materials.

Applications in Drug Discovery and Development

Nitropyridines are valuable precursors for a wide array of bioactive molecules, including potential antitumor, antiviral, and anti-neurodegenerative agents.[2] The reactivity of this compound makes it a versatile starting material for the synthesis of substituted pyridines, which are key components of many drug candidates.

Generalized Experimental Protocol for Nucleophilic Substitution:

The following is a generalized protocol for the reaction of this compound with a generic nucleophile (Nu-H). This should be adapted and optimized for specific substrates and reaction conditions.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)

  • Base (e.g., triethylamine, potassium carbonate, or sodium hydride, if required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent under an inert atmosphere, add the base (if necessary) and stir for a predetermined time at the appropriate temperature.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to yield the desired substituted pyridine.

The following diagram illustrates the core reaction:

G cluster_0 Nucleophilic Substitution Reaction A This compound E 2-(Substituted)-4-nitropyridine A->E Reacts with B Nucleophile (Nu-H) B->E C Base F Salt Byproduct C->F Forms

Caption: Generalized nucleophilic substitution using this compound.

Safety and Handling

General Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

The successful procurement of high-purity this compound is a critical enabler for research and development in the pharmaceutical and life sciences sectors. By carefully selecting suppliers, rigorously evaluating the quality of the material through the Certificate of Analysis and in-house testing, and adhering to safe handling practices, researchers can confidently utilize this versatile building block in the synthesis of novel and potentially life-changing molecules.

References

Please note that while I have provided a list of potential suppliers, direct contact and verification of product specifications are essential before any purchase. The experimental protocol is a general guideline and should be adapted to specific laboratory conditions and target molecules.

Sources

A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-4-nitropyridine: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(Chloromethyl)-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a multi-faceted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis of substituted pyridine derivatives.[2][3]

The accurate characterization of synthetic intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients. This guide offers a foundational framework for the spectroscopic assessment of this compound, enabling unambiguous identification and purity assessment.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. The presence of an electron-withdrawing nitro group and a chloromethyl substituent significantly influences the electronic environment of the pyridine ring, which is reflected in its NMR, IR, and MS spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.4d~5.21H
H-5~8.0dd~5.2, 2.01H
H-6~8.8d~2.01H
-CH₂Cl~4.8s-2H
  • H-6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton.

  • H-3: This proton is ortho to the nitro group and will also be significantly deshielded.

  • H-5: This proton is meta to the nitro group and ortho to the nitrogen, leading to an intermediate chemical shift.

  • -CH₂Cl: The protons of the chloromethyl group are expected to appear as a singlet in the aliphatic region, shifted downfield due to the adjacent chlorine atom and the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2~155
C-3~122
C-4~150
C-5~118
C-6~152
-CH₂Cl~45

The chemical shifts of the aromatic carbons are influenced by the substituents and the heteroatom. The carbon bearing the nitro group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group, the C-Cl bond, and the aromatic ring.

Experimental Protocol: IR Analysis

Sample Preparation:

  • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ar-H Stretch3100-3000Medium-Weak
C-H Stretch (-CH₂Cl)2960-2850Medium-Weak
C=N, C=C Stretch1600-1450Medium-Strong
NO₂ Asymmetric Stretch~1530Strong
NO₂ Symmetric Stretch~1350Strong
C-N Stretch1200-1100Medium
C-Cl Stretch800-600Strong

The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[4] The C-Cl stretching vibration will also be a prominent feature.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Analysis

Instrumentation and Parameters:

  • Ionization Technique: Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, and Electron Ionization (EI) for fragmentation analysis.[6]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • ESI Conditions:

    • Solvent: Acetonitrile/water with 0.1% formic acid.

    • Mode: Positive ion mode.

  • EI Conditions:

    • Electron Energy: 70 eV.

Predicted Mass Spectral Data

The molecular formula of this compound is C₆H₅ClN₂O₂.[][8] The nominal molecular weight is 172 g/mol .

Expected Key Ions:

m/z Ion Description
172/174[M]⁺˙Molecular ion (EI) or [M+H]⁺ (ESI). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed.
137[M-Cl]⁺Loss of a chlorine radical.
126[M-NO₂]⁺Loss of the nitro group.
91[M-Cl-NO₂]⁺Subsequent loss of the nitro group after chlorine loss.

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"];
edge [fontname="sans-serif", fontsize=9];

M [label="[C₆H₅ClN₂O₂]⁺˙\nm/z = 172/174", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Cl [label="[C₆H₅N₂O₂]⁺\nm/z = 137"]; M_NO2 [label="[C₆H₅ClN]⁺˙\nm/z = 126/128"]; M_Cl_NO2 [label="[C₆H₅N]⁺˙\nm/z = 91"];

M -> M_Cl [label="- Cl"]; M -> M_NO2 [label="- NO₂"]; M_Cl -> M_Cl_NO2 [label="- NO₂"]; }

Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.

The presence of the chlorine isotope pattern in the molecular ion and any chlorine-containing fragments is a key diagnostic feature in the mass spectrum.[6]

Conclusion

The combination of NMR, IR, and MS provides a robust analytical toolkit for the comprehensive characterization of this compound. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition. By understanding the key spectral features and fragmentation patterns, researchers can confidently identify this important synthetic intermediate, assess its purity, and ensure the integrity of their chemical processes. The principles and data presented serve as a valuable reference for scientists and professionals in the fields of chemical synthesis and drug development.

References

  • Benchchem. A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
  • Kumar, V., & Chandra, S. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • ChemicalBook. 2-Chloro-4-nitropyridine(23056-36-2) 1H NMR spectrum.
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.
  • BOC Sciences. CAS 312321-71-4 this compound.
  • PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine.
  • Alfa Chemistry. CAS 312321-71-4 this compound.
  • Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • ChemicalBook. 2-Chloro-4-nitropyridine synthesis.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.
  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • BLD Pharm. 23056-36-2|2-Chloro-4-nitropyridine.
  • Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • NIST WebBook. 2-(Benzylamino)-5-nitropyridine.
  • ChemicalBook. 4-Nitropyridine(1122-61-8)IR1.
  • NIST WebBook. Pyridine.

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An In-depth Technical Guide to 2-(Chloromethyl)-4-nitropyridine: Synthesis, Structure, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Chloromethyl)-4-nitropyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chloromethyl group and an electron-withdrawing nitro group, offers a versatile platform for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable intermediate in the construction of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, molecular structure, reactivity, and applications of this compound, with a focus on its role in drug development.

Molecular Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[] Its chemical structure consists of a pyridine ring with a chloromethyl group (-CH₂Cl) at the 2-position and a nitro group (-NO₂) at the 4-position.

Key Structural Identifiers:

  • CAS Number: 312321-71-4[]

  • Molecular Formula: C₆H₅ClN₂O₂[]

  • Molecular Weight: 172.57 g/mol []

  • SMILES: C1=CN=C(C=C1[O-])CCl[]

  • InChI: InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2[]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the chloromethyl group towards nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

PropertyValueSource(s)
Molecular Weight 172.57 g/mol []
Boiling Point 305.6°C at 760 mmHg[]
Density 1.412 g/cm³[]
Purity (Typical) >95%[]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available picoline derivative. A common and logical synthetic pathway involves the N-oxidation of 2-methyl-4-nitropyridine, followed by chlorination of the methyl group. This approach provides good control over the regioselectivity of the final product.

Step 1: Synthesis of 2-Methyl-4-nitropyridine N-oxide

The initial step involves the nitration of 2-methylpyridine N-oxide. This reaction is a classic example of electrophilic aromatic substitution on a pyridine N-oxide, where the N-oxide group directs the incoming nitro group to the 4-position.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

  • Slowly add 2-methylpyridine N-oxide portion-wise, maintaining the temperature below 10 °C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-4-nitropyridine N-oxide.[3][4]

Causality Behind Experimental Choices:

  • The use of a strong acid mixture (sulfuric and nitric acid) is essential for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

  • The N-oxide functionality increases the electron density of the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack compared to the parent pyridine.

  • Careful temperature control is crucial to prevent over-nitration and other side reactions, ensuring a higher yield of the desired product.

Step 2: Chlorination of 2-Methyl-4-nitropyridine N-oxide

The second step involves the conversion of the methyl group of 2-methyl-4-nitropyridine N-oxide to a chloromethyl group. This is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-nitropyridine N-oxide in an excess of phosphoryl chloride.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphoryl chloride by slowly adding it to crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.[1]

Causality Behind Experimental Choices:

  • Phosphoryl chloride is a powerful chlorinating agent that also facilitates the deoxygenation of the N-oxide. The reaction proceeds through a rearrangement mechanism.

  • The use of excess phosphoryl chloride ensures the complete conversion of the starting material.

  • The quenching and neutralization steps are critical for safety and for isolating the product in its free base form.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination 2-Methylpyridine_N-oxide 2-Methylpyridine N-oxide Nitration Nitration Reaction 2-Methylpyridine_N-oxide->Nitration Nitrating_Mixture H₂SO₄ / HNO₃ Nitrating_Mixture->Nitration 2-Methyl-4-nitropyridine_N-oxide 2-Methyl-4-nitropyridine N-oxide Nitration->2-Methyl-4-nitropyridine_N-oxide Chlorination Chlorination Reaction 2-Methyl-4-nitropyridine_N-oxide->Chlorination Chlorinating_Agent POCl₃ Chlorinating_Agent->Chlorination 2-Chloromethyl-4-nitropyridine This compound Chlorination->2-Chloromethyl-4-nitropyridine

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. A singlet in the range of 4.5-5.0 ppm is anticipated for the two protons of the chloromethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group will be significantly deshielded and appear at a high chemical shift. The carbon of the chloromethyl group will resonate in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two functional groups: the chloromethyl group and the nitro group, both attached to an electron-deficient pyridine ring.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the pyridine ring and the 4-nitro group enhances the electrophilicity of the methylene carbon, making it an excellent site for attack by a wide range of nucleophiles.[5]

Common nucleophiles include:

  • Amines: Primary and secondary amines react readily to form the corresponding 2-(aminomethyl)-4-nitropyridines, which are valuable intermediates for further elaboration.

  • Thiols: Thiolates react to form thioethers.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.

  • Cyanide: The cyanide ion can be introduced to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions of the Nitro Group

The nitro group at the 4-position can undergo several important transformations, most notably reduction to an amino group. This transformation is a key step in many synthetic sequences, as it introduces a versatile amino functionality that can be further modified.

Reduction of the Nitro Group:

The reduction of the nitro group to an amine can be achieved using various reducing agents, such as:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[6]

  • Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid.

The resulting 4-amino-2-(chloromethyl)pyridine is a bifunctional molecule with two reactive sites for further synthetic diversification.

Reactivity_Diagram cluster_Sn2 Nucleophilic Substitution (Sₙ2) cluster_Reduction Nitro Group Reduction Start This compound Amine R₂NH Start->Amine Sₙ2 Thiol RSH Start->Thiol Sₙ2 Alcohol ROH Start->Alcohol Sₙ2 Reducing_Agent [H] (e.g., H₂/Pd-C) Start->Reducing_Agent Reduction Product_Amine 2-(Aminomethyl)-4-nitropyridine Amine->Product_Amine Product_Thioether 2-(Thio-methyl)-4-nitropyridine Thiol->Product_Thioether Product_Ether 2-(Alkoxymethyl)-4-nitropyridine Alcohol->Product_Ether Product_Amino 4-Amino-2-(chloromethyl)pyridine Reducing_Agent->Product_Amino

Caption: Key reactivity pathways of this compound.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of several classes of pharmaceuticals. The pyridine scaffold is a common motif in many approved drugs, and the versatile reactivity of this building block makes it attractive for constructing these complex molecules.[7]

One of the most notable applications of related chloromethyl nitropyridine derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For instance, the synthesis of lansoprazole involves a key intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which is synthesized via a pathway involving nitration and chloromethylation of a lutidine precursor.[8] While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of such complex heterocyclic systems.

Furthermore, the introduction of an amino group via the reduction of the nitro functionality opens up possibilities for its use in the synthesis of kinase inhibitors, antivirals, and other targeted therapies where a substituted aminopyridine core is a key pharmacophore.

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds such as 2-chloro-5-nitropyridine provides essential guidance.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Disposal:

  • Dispose of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity, stemming from the strategically placed chloromethyl and nitro groups on the pyridine ring, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development. A thorough understanding of the principles outlined herein will enable the effective utilization of this important chemical intermediate in the creation of novel and impactful medicines.

References

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  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
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  • Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

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Stability and Storage of 2-(Chloromethyl)-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-(Chloromethyl)-4-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Understanding the chemical's inherent reactivity and degradation pathways is paramount for ensuring its quality, shelf-life, and the safety of laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development who handle this compound.

Core Chemical Profile and Inherent Reactivity

This compound is a bifunctional molecule, with its reactivity largely dictated by the interplay between the pyridine ring, the nitro group, and the chloromethyl substituent. The pyridine ring, being an electron-withdrawing heterocycle, and the strongly electron-withdrawing nitro group at the 4-position, significantly enhance the electrophilicity of the carbon atom in the chloromethyl group.[1] This makes the compound highly susceptible to nucleophilic substitution reactions, which is a cornerstone of its utility in synthesis but also a primary driver of its instability if not handled and stored correctly.

The primary reactive center is the benzylic-like carbon of the chloromethyl group, which readily undergoes SN2 displacement by a wide range of nucleophiles.[2] This inherent reactivity is the central consideration for its stable storage.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of this compound, leading to its degradation. The principal degradation pathways are hydrolysis and nucleophilic attack by other ambient species.

Moisture and Hydrolysis

The presence of water or atmospheric moisture is a critical factor in the degradation of this compound. The chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)-4-nitropyridine, and hydrochloric acid. This reaction can be accelerated by elevated temperatures. A similar mechanism is observed in related dichloromethylpyridine compounds, which hydrolyze to form aldehydes and carboxylic acids.[3]

Hydrolysis_Pathway

Incompatible Materials

Due to its electrophilic nature, this compound is incompatible with a range of substances. Contact with these materials can lead to rapid degradation, potentially with the generation of heat and hazardous byproducts.

  • Strong Oxidizing Agents: These can react exothermically with the compound, leading to decomposition.[4]

  • Strong Acids and Bases: While the pyridine ring itself has basic properties, strong acids and bases can catalyze degradation reactions.[5] Bases, in particular, can act as nucleophiles, directly attacking the chloromethyl group.

  • Nucleophiles: Amines, alcohols, and thiols will readily react with this compound, leading to the formation of new adducts. While this is the desired reactivity in a controlled synthetic setting, unintended contact during storage will lead to impurity formation.

Temperature and Light

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on information from safety data sheets and an understanding of the compound's chemical reactivity.

ParameterRecommendationRationale
Temperature Store in a cool place.[6] Ambient temperature is generally acceptable, but refrigeration (2-8 °C) is often preferred for long-term storage.To minimize the rate of potential degradation reactions, such as hydrolysis and decomposition.
Atmosphere Store in a tightly closed container.[4][7] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]To prevent exposure to atmospheric moisture, which can lead to hydrolysis.[3] An inert atmosphere displaces oxygen, reducing the risk of oxidation.
Light Store in a dark place, protected from direct sunlight.[8]To prevent potential photodegradation.
Location Store in a dry and well-ventilated area.[7][8] The storage area should be secured and locked up.[5][7]To ensure a low-humidity environment and to safely disperse any potential vapors. Secure storage prevents unauthorized access.
Container Store in the original, tightly sealed container.[6] Ensure the container material is compatible (e.g., glass or other non-reactive materials).To prevent contamination and ensure proper containment.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols during handling is essential.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[9] A laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate safety glasses with side-shields or chemical safety goggles.[10] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection: Wear impervious gloves (e.g., nitrile gloves) and a lab coat or other protective clothing to prevent skin contact.[7][9]

  • Respiratory Protection: If handling outside of a fume hood or if dusts/vapors are generated, use a NIOSH or European Standard EN 149 approved respirator.[7]

Safe Handling Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5][10]

  • Do not eat, drink, or smoke when using this product.[11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

Experimental Protocols: Safe Dispensing and Handling

The following protocol outlines the steps for safely weighing and dispensing this compound in a laboratory setting.

Safe_Handling_Workflow

Protocol Steps:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Confirm that a compatible waste container is available.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Don Personal Protective Equipment (PPE):

    • Put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Equilibrate the Compound:

    • If the compound has been stored under refrigeration, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

  • Dispensing in a Fume Hood:

    • Place the sealed container of this compound, a clean weighing vessel, and any necessary tools (spatula, etc.) inside the fume hood.

    • Slowly open the container.

    • Carefully weigh the desired amount of the compound into the weighing vessel. Avoid creating dust.

  • Container Sealing and Storage:

    • Securely close the lid of the this compound container. If the container was purged with inert gas, re-purge before sealing for long-term storage.

    • Return the container to its designated cool, dry, dark, and secure storage location.

  • Cleanup:

    • Clean any residual compound from the spatula and the weighing area within the fume hood.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Final Steps:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

By adhering to these storage and handling guidelines, the chemical integrity of this compound can be maintained, ensuring reliable results in research and development while prioritizing the safety of all personnel.

References

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  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
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reported biological activity of 2-(Chloromethyl)-4-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reported Biological Activity of 2-(Chloromethyl)-4-nitropyridine Derivatives

Foreword for the Modern Drug Discovery Professional

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2][3] Its presence in approximately 14% of FDA-approved N-heterocyclic drugs speaks to its versatile and favorable pharmacological properties.[1][2] When functionalized, the pyridine scaffold gives rise to a vast chemical space with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]

This guide focuses on a particularly reactive and versatile subset: derivatives of this compound. The inherent reactivity of the chloromethyl group at the 2-position, combined with the electron-withdrawing nature of the nitro group at the 4-position, makes this scaffold an ideal starting point for synthesizing extensive libraries of novel compounds. Here, we move beyond a simple cataloging of activities. We will dissect the causality behind the observed biological effects, present validated experimental workflows, and provide a comprehensive, data-driven overview for researchers, scientists, and drug development professionals aiming to leverage this promising chemical entity.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of nitropyridines have emerged as a significant class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[5][6] The mechanisms are often multi-faceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key oncogenic signaling pathways.

Core Mechanisms of Antitumor Action

The anticancer efficacy of these derivatives is not arbitrary; it is rooted in specific molecular interactions. A predominant mechanism involves the induction of cell cycle arrest , typically at the G2/M phase, which prevents cancer cells from progressing through mitosis.[7] This is often coupled with the activation of intrinsic apoptotic pathways. Mechanistic studies reveal that these compounds can upregulate critical tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) , which collectively push the cell towards apoptosis.[7] Furthermore, some pyridine derivatives function as potent kinase inhibitors , targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[5][8] The nitro group itself is a key pharmacophore; its reduction within the hypoxic environment of tumors can generate reactive nitroso and superoxide species that inflict cytotoxic DNA damage.[9]

Quantitative Efficacy of Key Derivatives

The antiproliferative potential of these compounds has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values provide a clear metric of potency.

Compound ClassCancer Cell Line(s)Reported Potency (IC₅₀/GI₅₀)Reference(s)
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast), HepG2 (Liver)6.41 µM - 7.63 µM[1][2]
Ciminalum-thiazolidinone HybridsLeukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)<0.01 µM - 1.57 µM[10][11]
Dimethoxyphenyl-pyridinesHepG2 (Liver)4.5 µM[7]
1,2,4-Triazole-pyridine HybridsB16F10 (Murine Melanoma)41.12 µM - 61.11 µM[12]
Pyrazolo-naphthyridinesMCF-7 (Breast)2.03 µM[13]
Thiazolo[4,5-d]pyrimidine DerivativesC32 & A375 (Melanoma)24.4 µM - 25.4 µM[14]
Experimental Workflow: From Screening to Mechanism

A logical, multi-step approach is essential to validate the anticancer potential of a new chemical entity. The workflow begins with broad screening for cytotoxicity and progressively narrows down to specific mechanistic inquiries.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mechanistic Investigation A MTT/Cell Viability Assay (e.g., NCI-60 Panel) B Annexin V/PI Staining (Flow Cytometry) A->B Identify potent hits C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Western Blot / ELISA (p53, JNK, Caspases) B->D Confirm apoptotic pathway C->D E Kinase Inhibition Assays (e.g., VEGFR-2) D->E Elucidate target F Comet Assay (DNA Damage) D->F LOXL2_Pathway LOXL2 LOXL2 Enzyme Crosslinking ECM Cross-linking & Stiffening LOXL2->Crosslinking Catalyzes Collagen Collagen & Elastin (Lysine Residues) Collagen->LOXL2 Substrate Fibrosis Fibrotic Disease Crosslinking->Fibrosis Inhibitor Pyridine Derivative (LOXL2 Inhibitor) Inhibitor->LOXL2 Inhibits

Inhibition of the LOXL2 fibrotic pathway.

Synthesis and Structure-Activity Relationships (SAR)

The synthetic utility of the this compound scaffold is its greatest asset. The chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of functional groups (amines, thiols, alcohols, etc.) to generate diverse libraries of compounds.

Synthetic utility of the core scaffold.

Key SAR insights from the literature include:

  • For Antiproliferative Activity: The presence and specific placement of hydrogen-bonding groups like -OH and -NH₂, as well as methoxy (-OMe) and carbonyl (-C=O) groups, often enhance potency. Conversely, bulky groups or halogens can be detrimental. [3]* For Antimicrobial Activity: Halogenation elsewhere on the pyridine or attached moieties can improve antimicrobial efficacy. [9]* Structural Motifs: The incorporation of other heterocyclic rings, such as thiazolidinone, triazole, or pyrazole, has proven to be a highly successful strategy for generating potent anticancer agents. [1][10][12]

Conclusion and Future Outlook

The derivatives of this compound represent a versatile and highly tractable class of compounds with significant, demonstrated biological activity across multiple therapeutic areas. The scaffold's synthetic accessibility allows for rapid library generation and optimization, making it an attractive starting point for drug discovery campaigns.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For the most potent anticancer compounds, detailed studies are needed to precisely identify their molecular targets and signaling pathways.

  • Pharmacokinetic Profiling: Lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be validated in relevant animal models of cancer, infectious disease, or fibrosis.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore the vast potential of this chemical scaffold and develop the next generation of targeted therapeutics.

References

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  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

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  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

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literature review of 2-(Chloromethyl)-4-nitropyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 2-(Chloromethyl)-4-nitropyridine

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring activated by a strongly electron-withdrawing nitro group and possessing a reactive chloromethyl substituent, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1][2] The strategic placement of these functional groups imparts a distinct and predictable reactivity profile, which is leveraged by researchers in the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide provides an in-depth exploration of the core reactivity principles, key synthetic applications, and field-proven experimental protocols involving this compound, designed for researchers, scientists, and drug development professionals.

Core Principles of Reactivity

The synthetic utility of this compound is dictated by two primary reactive sites: the C2 position on the pyridine ring and the carbon of the chloromethyl group. The behavior of these sites is governed by the powerful electronic effects of the nitro group and the pyridine nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The defining feature of this compound's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of two synergistic electronic factors:

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more electrophilic than a corresponding benzene ring.

  • Nitro Group Activation: The nitro group at the 4-position is a potent electron-withdrawing group. Through resonance and inductive effects, it dramatically reduces the electron density at the ortho (C3, C5) and para (C2, C6) positions.

This combined activation renders the C2 position, which bears the chlorine leaving group, exceptionally electrophilic and primed for attack by a wide range of nucleophiles.[4] The reaction proceeds via the well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the causal factor behind the reaction's efficiency and predictability.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Nucleophilic Substitution (SN2) at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 4-position provides a second handle for functionalization via a classical SN2 reaction. This pathway involves a direct backside attack by a nucleophile on the methylene carbon, displacing the chloride ion. This reaction is generally favored by softer, less basic nucleophiles under conditions that promote SN2 pathways.[6] The ability to selectively target either the C2-Cl bond via SNAr or the C4-CH₂Cl bond via SN2 by carefully choosing the nucleophile and reaction conditions is a key aspect of this reagent's versatility.

Key Applications in Synthesis

The dual reactivity of this compound makes it a valuable precursor in several fields, most notably in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceutical Intermediates

Pyridine derivatives are a privileged scaffold in drug design, appearing in numerous FDA-approved medicines.[7] this compound and its analogues serve as critical intermediates for building the complex molecular frameworks required for targeted biological activity.[7][8]

A prominent example is its use in the synthesis of proton pump inhibitors like Lansoprazole. The overall synthetic route for these drugs often involves a multi-step sequence where a substituted pyridine moiety is constructed and later coupled with a benzimidazole core.[9] The synthesis of the key pyridine intermediate, such as 2-chloromethyl-4-(2,2,2-trifluoroethoxy)-3-methylpyridine, involves steps like oxidation, nitration, nucleophilic substitution (displacing the nitro group), and finally, chloromethylation.[9] While not a direct use of the title compound, these syntheses highlight the importance of the chloromethyl pyridine scaffold activated by a nitro group at some stage. The nitro group serves as a powerful activating group that is later replaced or transformed.

Versatile Precursor for Substituted Pyridines

The primary application of this compound is in the straightforward synthesis of 2-substituted-4-nitropyridines via SNAr reactions. The high electrophilicity of the C2 position allows for efficient reactions with a diverse array of nucleophiles.

Nucleophile TypeExample NucleophileProduct Class
O-Nucleophiles Alkoxides (e.g., NaOMe), Phenoxides2-Alkoxy/Aryloxy-4-nitropyridines
N-Nucleophiles Primary/Secondary Amines, Anilines2-Amino-4-nitropyridines
S-Nucleophiles Thiolates (e.g., NaSPh)2-(Arylthio)-4-nitropyridines

These reactions provide access to a library of functionalized pyridines, which can be further elaborated. For instance, the nitro group can be readily reduced to an amine, which can then be diazotized or acylated, opening up a vast chemical space for exploration in drug discovery programs.

Agrochemical Development

The pyridine scaffold is also integral to modern agrochemicals. This compound and related structures serve as building blocks for creating novel herbicides and pesticides.[1][2] The specific functionalities introduced via this intermediate can be tailored to achieve desired biological activity against crop pests and weeds, contributing to food security.[2]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale for achieving successful outcomes.

Protocol: General Procedure for Amination via SNAr

This protocol describes the reaction of this compound with an amine, a common and robust transformation.

Rationale: The reaction leverages the high electrophilicity of the C2 position. A slight excess of the amine is used to ensure complete consumption of the starting material. A non-nucleophilic base is included if the amine starting material is a salt (e.g., an amine hydrochloride) to liberate the free, nucleophilic amine. The reaction is typically monitored by Thin-Layer Chromatography (TLC) to track the disappearance of the starting material.

Step-by-Step Methodology: [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as ethanol, acetonitrile, or DMF (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 to 1.5 eq) to the solution. If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Gentle heating (40-60 °C) can be applied to accelerate the reaction with less reactive amines.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting this compound spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(amino)-4-nitropyridine derivative.

Experimental_Workflow A 1. Dissolve Reactant (this compound in Solvent) B 2. Add Nucleophile (e.g., Amine) & Base (if needed) A->B C 3. Stir at RT or Heat Monitor by TLC B->C D 4. Reaction Complete? (Check TLC) C->D D->C No E 5. Solvent Evaporation D->E Yes F 6. Aqueous Work-up (Extraction & Washing) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (Purification) G->H I Pure Product H->I

Figure 2: General experimental workflow for SNAr reactions.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is rooted in its predictable and robust reactivity. The strong activation provided by the 4-nitro group makes it an ideal substrate for nucleophilic aromatic substitution, enabling the facile synthesis of a wide variety of 2-substituted pyridine derivatives.[4] This capability has cemented its role as a critical building block in the development of pharmaceuticals and agrochemicals.[1][2] By understanding the core principles of its reactivity and employing validated protocols, researchers can effectively harness the synthetic potential of this compound to drive innovation in chemical and life sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.
  • BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • The Role of Pyridine Derivatives in Modern Chemical Synthesis.
  • Makosza, M., & Podraza, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • The Role of Pyridine Derivatives in Modern Drug Development.
  • Koval, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

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safety data sheet and handling precautions for 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Handling of 2-(Chloromethyl)-4-nitropyridine

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established best practices for handling reactive chemical agents.

Section 1: Compound Profile and Hazard Overview

This compound is a heterocyclic organic compound used as a building block in medicinal chemistry and pharmaceutical development. Its utility stems from the reactivity of the chloromethyl group, which allows for its use as an alkylating agent in the synthesis of more complex molecules. However, this same reactivity is the source of its significant hazards.

The molecule's structure, featuring an electron-withdrawing nitro group on the pyridine ring, enhances the electrophilic character of the chloromethyl group. This makes it a potent alkylating agent, capable of reacting with nucleophiles such as those found in biological macromolecules like DNA and proteins.[1] This reactivity profile is the basis for its classification as a hazardous substance.

Key Compound Identifiers

Identifier Value
Chemical Name This compound
Synonyms 2-Chloromethyl-4-nitro-pyridine
CAS Number 312321-71-4 (example, verify specific isomer)
Molecular Formula C₆H₅ClN₂O₂

| Molecular Weight | 172.57 g/mol [2] |

1.1 GHS Hazard Identification

Globally Harmonized System (GHS) classifications provide a standardized summary of the primary hazards. While specific classifications may vary slightly between suppliers, the core hazards are consistent.

Hazard ClassGHS CodeHazard StatementPictogram
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Acute Toxicity, DermalH312Harmful in contact with skin.[3]
Acute Toxicity, InhalationH332Harmful if inhaled.[3]

Signal Word:Warning [4] or Danger [5] depending on the supplier's full classification.

Section 2: The Alkylating Threat - Understanding Core Reactivity and Causality

The primary danger of this compound lies in its function as an alkylating agent. Understanding the chemistry behind this is crucial for appreciating the necessity of the stringent handling protocols that follow.

The molecule contains a benzylic-like chloride, which is a good leaving group. The electron-withdrawing effect of the nitro group and the pyridine ring nitrogen makes the methylene carbon (the CH₂ of the chloromethyl group) highly electrophilic. This means it is "electron-poor" and actively seeks out electron-rich atoms (nucleophiles) to react with.

In a biological context, the nucleobases in DNA (like guanine) are rich in nucleophilic sites.[1] The compound can form covalent bonds with these sites, leading to DNA alkylation. This can disrupt DNA replication and transcription, potentially causing mutations, cytotoxicity, and carcinogenicity. This mode of action is shared by many potent toxins and some chemical warfare agents.[1] Therefore, every handling precaution is designed to prevent this molecule from coming into contact with personnel, either externally or internally.

Section 3: Risk Mitigation Framework - A Self-Validating Protocol

A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to create multiple barriers between the researcher and the chemical hazard.

3.1 Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that minimize exposure and are not reliant on user behavior.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood's exhaust ventilation is critical for preventing the inhalation of any dust or vapors.[6][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9] Local exhaust ventilation should be used to capture any potential emissions at the source.[4][10]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully for the specific hazards of this compound.[7][11]

PPE ItemSpecification and Rationale
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).[7] Inspect gloves for tears or holes before each use.[6] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[10]
Eye/Face Protection Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.[7][12] For larger quantities or situations with a higher risk of spills, consider a chemically impervious apron.[10]
Respiratory Protection If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with the appropriate cartridge is required.[9]

3.3 Safe Handling & Weighing Workflow

The following step-by-step protocol minimizes the risk of exposure during the common task of weighing the solid compound for a reaction.

  • Preparation: Don all required PPE before entering the designated work area.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, container, etc.) inside the chemical fume hood before retrieving the chemical.

  • Retrieval: Transport the sealed container of this compound from its storage location to the fume hood.

  • Dispensing: Inside the hood, carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh paper or boat. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed compound to the reaction vessel, which should also be inside the fume hood.

  • Initial Cleanup: Place the used weigh paper and any contaminated items (like a disposable pipette tip) into a designated, sealed hazardous waste bag inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last before exiting the work area.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[4]

Below is a diagram illustrating this workflow.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit PPE 1. Don Full PPE Stage 2. Stage Equipment in Fume Hood PPE->Stage Retrieve 3. Retrieve Chemical Stage->Retrieve Dispense 4. Dispense to Weigh Paper Retrieve->Dispense Close 5. Securely Close Container Dispense->Close Transfer 6. Transfer to Reaction Vessel Close->Transfer Waste 7. Dispose of Contaminated Items in Hood Transfer->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Safe weighing and handling workflow.

3.4 Storage and Incompatibility

Proper storage is critical to maintaining the stability of the chemical and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][13] Keep away from heat, sparks, and open flames.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13][14] This compound may also react with certain metals, such as mild or galvanized steel.[10] Store separately from these materials to prevent accidental mixing.[15]

Section 4: Emergency Response & Decontamination

Preparedness is key to mitigating the consequences of an accident.

4.1 First Aid Measures

Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention from an ophthalmologist.[12]

  • Skin Contact: Take off immediately all contaminated clothing.[12] Rinse the affected skin area with plenty of water and soap.[13] If skin irritation occurs or persists, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][13] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately.[5][16]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[4] Call a poison center or doctor immediately if you feel unwell.[4]

4.2 Spill Response

The response to a spill depends on its size and location.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Is it a small spill inside a fume hood? Assess->SmallSpill SmallPath Yes SmallSpill->SmallPath LargePath No SmallSpill->LargePath LargeSpill Large Spill or Outside Containment LargeProc1 Evacuate immediate area. Alert others. LargeSpill->LargeProc1 SmallProc1 Ensure PPE is worn. Dampen with water to prevent dust. SmallPath->SmallProc1 SmallProc2 Use absorbent paper or inert material to collect. SmallProc1->SmallProc2 SmallProc3 Place in sealed container for hazardous waste. SmallProc2->SmallProc3 LargePath->LargeSpill LargeProc2 Contact EH&S or Emergency Responders. LargeProc1->LargeProc2 LargeProc3 Prevent entry to area. Ensure ventilation. LargeProc2->LargeProc3

Caption: Decision tree for spill response.

For small spills inside a fume hood, personnel with appropriate training and PPE can manage the cleanup.[16] Dampen the solid material with water to prevent dust formation, then carefully transfer it to a sealed container for disposal.[17] For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department or emergency responders.[12] Do not attempt to clean up a large spill without specialized training.

4.3 Decontamination and Waste Disposal

  • Glassware/Equipment: All equipment used to handle the compound must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste.

  • Waste: All solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (rinsate) must be disposed of as hazardous waste according to local, state, and federal regulations.[3][8] Do not pour any waste down the drain.[12]

References

  • Acros Organics. (2009). Safety Data Sheet for Pyridine. Retrieved from a similar hazardous pyridine compound's SDS for general handling principles.
  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet for a related hazardous chemical. Retrieved for general emergency procedures.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • Forsyth Technical Community College. (2013). Lab Safety-Chemicals [Video]. YouTube. Retrieved from [Link]

  • American Laboratory. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Florida. (n.d.). Incompatible Chemicals. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Chloromethyl)-4-nitropyridine is a pivotal reagent in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in drug discovery and development. The molecule's unique electronic and structural features make it a highly reactive and versatile building block. The presence of a strongly electron-withdrawing nitro group at the 4-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, significantly activates the benzylic-type chloromethyl group at the 2-position. This activation renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in nucleophilic substitution reactions. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for its reaction with common nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SN2 Pathway

The primary reaction pathway for this compound with a wide range of nucleophiles is the SN2 reaction.[3][4] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[4][5]

The rate of this reaction is dependent on the concentration of both the this compound substrate and the nucleophile. The electron-withdrawing 4-nitropyridine ring plays a crucial role in accelerating this reaction by stabilizing the transition state.

Caption: SN2 reaction mechanism of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles. These protocols are designed to be robust and can be adapted for a variety of substrates with minor modifications.

Protocol 1: Synthesis of 2-(Aminomethyl)-4-nitropyridine Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., Acetonitrile, 0.1-0.2 M).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the addition of the base (e.g., K₂CO₃, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF if used.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(aminomethyl)-4-nitropyridine derivative.

Protocol 2: Synthesis of 2-(Thio-substituted-methyl)-4-nitropyridine Derivatives

This protocol outlines a general procedure for the reaction of this compound with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), the base (e.g., K₂CO₃, 1.2 eq), and the chosen anhydrous solvent (e.g., DMF, 0.2 M). If using NaH, add it to the solvent first, followed by the dropwise addition of the thiol.

  • Formation of Thiolate: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion, which is a more potent nucleophile.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid and should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete (usually within 1-4 hours), pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers with water and brine to remove any residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(thio-substituted-methyl)-4-nitropyridine derivative.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions of chloromethylpyridines.[2]

Nucleophile TypeExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)
Primary Amine BenzylamineAcetonitrileK₂CO₃40-602-6
Secondary Amine MorpholineDMFEt₃N25-504-12
Thiol ThiophenolDMFK₂CO₃251-3
Alkoxide Sodium MethoxideMethanol-25-656-18
Azide Sodium AzideDMF-252-4

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive nucleophile- Low reaction temperature- Inactive catalyst (if applicable)- Poor quality of starting material- Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols)- Increase the reaction temperature in increments of 10-20 °C- Use a fresh batch of this compound
Formation of Side Products - Reaction temperature is too high, leading to decomposition- Presence of water leading to hydrolysis of the starting material- The nucleophile is also acting as a base, causing elimination or other side reactions- Lower the reaction temperature- Ensure all reagents and solvents are anhydrous- Use a non-nucleophilic base (e.g., K₂CO₃, Et₃N)
Difficult Purification - The product has similar polarity to the starting material- The product is highly polar and remains in the aqueous phase during workup- Optimize the mobile phase for column chromatography for better separation- Perform multiple extractions with a more polar organic solvent (e.g., dichloromethane or n-butanol)

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of substituted pyridines. The protocols and insights provided in this application note offer a solid foundation for its successful application in research and development. A thorough understanding of the SN2 reaction mechanism and careful control of reaction conditions are paramount to achieving high yields and purity of the desired products. The versatility of this reagent ensures its continued importance in the construction of novel molecular entities for various scientific disciplines.

References

  • Makhseed, S., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(23), 7294. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3169. Retrieved from [Link]

  • Chapman, C. W., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 226-231. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

  • Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Institutes of Health. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-nitropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2023). SN2 Reaction │ Substitution Nucleophilic Bimolecular │ Mechanism │ RATE │ Stereochemistry │ PG TRB │ UG TRB │ NEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2-methyl-3-nitropyridines with thiols. Retrieved from [Link]

  • MDPI. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Retrieved from [Link]

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Application Notes and Protocols: 2-(Chloromethyl)-4-nitropyridine as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate chess game of medicinal chemistry, the selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 2-(Chloromethyl)-4-nitropyridine stands out as a particularly valuable intermediate. Its structure is deceptively simple, yet it harbors a powerful combination of reactive sites and electronic properties that medicinal chemists can exploit to construct complex molecular architectures.

This pyridine derivative features two key functionalities: a highly reactive chloromethyl group at the 2-position, primed for nucleophilic substitution, and an electron-withdrawing nitro group at the 4-position. This specific arrangement not only activates the pyridine ring but also offers a handle for further transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups. Pyridine scaffolds are prevalent in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and their metabolic stability, making nitropyridines like this one highly sought-after precursors.[1][2]

This guide provides an in-depth exploration of this compound, from its synthesis and reactivity to its practical application in the development of modern therapeutics, particularly in the realms of oncology and kinase inhibition.

Part 1: Synthesis and Physicochemical Properties

A reliable and scalable synthesis is the bedrock of any useful chemical intermediate. While various methods exist for the preparation of substituted pyridines, a common route to this compound involves a multi-step sequence starting from more readily available precursors. A plausible pathway involves the nitration of 2-methylpyridine-N-oxide, followed by rearrangement and chlorination of the methyl group.[3][4] An alternative approach involves the deoxygenation of 2-chloro-4-nitropyridine-1-oxide, which is synthesized by the nitration of 2-chloropyridine-N-oxide.[5][6]

The resulting compound's key physicochemical properties are summarized below, which are critical for planning reactions and purification procedures.

PropertyValueSource
CAS Number 312321-71-4[]
Molecular Formula C₆H₅ClN₂O₂[]
Molecular Weight 172.57 g/mol []
Boiling Point 305.6°C at 760 mmHg[]
Density 1.412 g/cm³[]
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine (A Key Precursor)

This protocol details the deoxygenation of 2-chloro-4-nitropyridine-1-oxide, a common precursor in the synthesis pathway.[5]

Objective: To prepare 2-chloro-4-nitropyridine from its N-oxide precursor.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4-nitropyridine-1-oxide≥97%Standard chemical supplier
Phosphorus trichloride (PCl₃)Reagent gradeStandard chemical supplier
Chloroform (anhydrous)ACS gradeStandard chemical supplier
Sodium bicarbonate (sat. aq. solution)ACS gradePrepared in-house
Sodium sulfate (anhydrous)ACS gradeStandard chemical supplier
Deionized waterIn-house
IceIn-house

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitropyridine-1-oxide (1.0 eq) in anhydrous chloroform.

  • Slowly add phosphorus trichloride (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-chloro-4-nitropyridine as a solid.[5]

G cluster_synthesis Synthesis Workflow start Dissolve N-oxide in Chloroform add_pcl3 Add PCl₃ start->add_pcl3 1.0 eq N-oxide reflux Reflux Overnight add_pcl3->reflux 5.0 eq PCl₃ workup Aqueous Workup (Ice, NaHCO₃) reflux->workup Cool to RT extract Extract with Chloroform workup->extract pH 7-8 dry_concentrate Dry & Concentrate extract->dry_concentrate product 2-Chloro-4-nitropyridine dry_concentrate->product Purified Product

Caption: Workflow for the synthesis of 2-chloro-4-nitropyridine.

Part 2: Reactivity and Mechanistic Causality

The utility of this compound stems from its predictable reactivity, which allows for selective functionalization.

Primary Reaction Pathway: S_N_2 Displacement

The chloromethyl group is an excellent electrophile, analogous to a benzyl chloride. It is highly susceptible to S_N_2 (bimolecular nucleophilic substitution) reactions with a wide range of soft and hard nucleophiles.[8]

  • Causality: The carbon of the chloromethyl group is sp³ hybridized and bears a good leaving group (Cl⁻). The reaction is favored by polar aprotic solvents (e.g., DMF, Acetonitrile) which solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Secondary Reaction Pathway: Reduction of the Nitro Group

The 4-nitro group is a versatile functional handle. Its primary transformation is reduction to a primary amine (4-amino group). This is a critical step in many synthetic routes, as the resulting amino group can be further modified through acylation, alkylation, or diazotization reactions.

  • Causality: The choice of reducing agent is critical for chemoselectivity.

    • Iron (Fe) in acidic medium (e.g., acetic or hydrochloric acid): This is a classic, robust, and cost-effective method for nitro group reduction.[9][10] It is generally selective for the nitro group, leaving other reducible functionalities intact.

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and high-yielding method. However, it may not be suitable if the molecule contains other functionalities sensitive to hydrogenation (e.g., alkenes, alkynes).

    • Tin(II) Chloride (SnCl₂): This reagent is also effective for the selective reduction of nitro groups in the presence of other sensitive groups.

Nucleophilic Aromatic Substitution (S_N_Ar)

While the chloromethyl group is the primary site of nucleophilic attack, the pyridine ring itself is activated towards Nucleophilic Aromatic Substitution (S_N_Ar) by the electron-withdrawing nitro group.[11] However, displacement of a substituent on the ring (e.g., a hypothetical halogen at position 2 or 6) would be the typical S_N_Ar scenario. In this compound, direct attack on the ring is less common than S_N_2 at the side chain, but it is a potential competing pathway under certain conditions, especially with strong, hard nucleophiles and elevated temperatures. The nitro group at the 4-position strongly activates the 2- and 6-positions towards nucleophilic attack.[11][12]

G cluster_reactions Key Transformations start This compound sn2 S_N_2 Reaction (at -CH₂Cl) start->sn2 Nucleophile (e.g., R₂NH, RSH) reduction Nitro Group Reduction (at -NO₂) start->reduction Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) snar S_N_Ar Reaction (Potential Pathway) start->snar Strong Nucleophile (Harsh Conditions) sn2_prod 2-(Nucleophilomethyl)- 4-nitropyridine sn2->sn2_prod red_prod 2-(Chloromethyl)- 4-aminopyridine reduction->red_prod snar_prod Ring-Substituted Product snar->snar_prod

Caption: Major reaction pathways for this compound.

Part 3: Applications in Medicinal Chemistry

The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. The pyridine core is a privileged scaffold in drug design, and this intermediate provides an efficient entry point to a diverse range of derivatives.[1][2]

Kinase Inhibitors

A significant number of small molecule kinase inhibitors feature a pyridine or related heterocyclic core.[13][14] These drugs often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. The 2-(aminomethyl)pyridine moiety derived from this intermediate can serve as a key pharmacophore, forming critical hydrogen bonds within the kinase hinge region.

For instance, in the development of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia, related 2-amino-3-nitropyridine intermediates are used to install piperazine side chains via nucleophilic substitution, a reaction directly analogous to those of this compound.[15]

Anticancer Agents

Beyond kinase inhibition, pyridine derivatives synthesized from this intermediate have shown broad anticancer activity.[2][16] The scaffold can be elaborated to interact with various cancer targets, including DNA, enzymes involved in tumor metabolism, and proteins regulating the cell cycle.[17][18] The nitro group, after reduction to an amine, provides a crucial vector for building out the molecule to achieve desired potency and selectivity.

Example Scaffold/Drug ClassTherapeutic TargetRelevance of Intermediate
Imidazo[4,5-b]pyridine derivativesAurora Kinases, FLT3The chloromethyl group allows for the introduction of side chains (e.g., substituted piperazines) crucial for binding affinity and selectivity.[15]
Pyrrolo[2,3-d]pyrimidine derivativesTyrosine KinasesThe pyridine moiety is a key component of the core scaffold, and the aminomethyl linker derived from the intermediate can be used to attach various recognition elements.[19]
General Anticancer ScaffoldsVarious (e.g., VEGFR-2, EGFR)Provides a versatile platform for synthesizing libraries of compounds for screening against a wide range of cancer cell lines and targets.[16][18]

Part 4: Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and nucleophiles. All reactions should be conducted in a well-ventilated fume hood.[20]

Protocol 2: General Procedure for S_N_2 Reaction with a Secondary Amine

Objective: To synthesize a 2-((dialkylamino)methyl)-4-nitropyridine derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Standard chemical supplier
Desired Secondary Amine (e.g., Piperidine)Reagent gradeStandard chemical supplier
Potassium Carbonate (K₂CO₃)AnhydrousStandard chemical supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard chemical supplier
Ethyl AcetateACS gradeStandard chemical supplier
Brine (sat. aq. NaCl solution)Prepared in-house

Procedure:

  • To a stirred solution of the secondary amine (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 3: General Procedure for the Reduction of the Nitro Group

Objective: To synthesize a 2-(chloromethyl)-4-aminopyridine derivative using iron in acidic medium.[9][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Standard chemical supplier
Iron powder (Fe)<100 meshStandard chemical supplier
EthanolACS gradeStandard chemical supplier
Hydrochloric Acid (HCl)ConcentratedStandard chemical supplier
Sodium Hydroxide (NaOH) solution5 MPrepared in-house
Dichloromethane (DCM)ACS gradeStandard chemical supplier

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Maintain the reaction at reflux for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a 5 M NaOH solution until it is basic (pH > 9).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Reagents + Solvent) reaction Stir at Defined Temperature setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for reaction, workup, and purification.

Part 5: Safety and Handling

This compound and its derivatives are potent chemical reagents and must be handled with appropriate safety precautions.[20][21] The chloromethyl pyridine moiety, in particular, is a known irritant and lachrymator.

Hazard Identification:

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity 💀Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.[20]
Serious Eye Damage/Irritation Causes serious eye irritation.[20]
Respiratory Irritation May cause respiratory irritation.[20]

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[21][22] Ensure that an eyewash station and safety shower are readily accessible.[23][24]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before use.[21]

    • Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be used if there is a risk of splashing.[23]

    • Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[23][24]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile intermediate that serves as a cornerstone for the synthesis of a multitude of complex heterocyclic compounds. Its dual reactivity allows for sequential, controlled modifications, providing medicinal chemists with a reliable tool to access novel chemical space. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics, particularly in the fight against cancer and other diseases driven by aberrant cell signaling.

References

  • Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids.
  • Reactivity of 4-nitropyridine-n-oxide. (1950). Sciencemadness.org. [Link]

  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • Kaczmarek, L. (2017). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. [Link]

  • Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Urban, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Synthetic method of 2-chloromethylpyridinehydrochloride. (2015).
  • Preparation of 2-(Chloromethyl)pyridine. (1980).
  • Terme, T., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles. Memorial University of Newfoundland Research Repository. [Link]

  • Barbosa, M. L., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. RSC Advances. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Reda, S. E., & Ibrahim, H. E. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences. [Link]

  • Srour, A. M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Smith, K., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. (1997).

Sources

Application Notes and Protocols for the Reaction of 2-(Chloromethyl)-4-nitropyridine with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Aminomethyl)-4-nitropyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring this heterocycle.[1] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for the synthesis of more complex, biologically active molecules.[2] Specifically, 2-(chloromethyl)-4-nitropyridine is a highly valuable building block. The potent electron-withdrawing nature of the 4-nitro group significantly activates the 2-position for nucleophilic substitution, making the chloromethyl group a readily displaceable leaving group. This reactivity allows for the facile introduction of a wide array of primary and secondary amine nucleophiles, leading to the synthesis of a diverse library of 2-(aminomethyl)-4-nitropyridine derivatives. These derivatives are of significant interest in drug discovery, with applications as intermediates in the synthesis of compounds with potential therapeutic activities.[3][4]

This technical guide provides a comprehensive overview of the reaction between this compound and various amine nucleophiles. We will delve into the underlying reaction mechanism, provide detailed and validated experimental protocols, and discuss key considerations for successful synthesis and purification.

Mechanistic Insights: A Tale of Two Nucleophilic Substitutions

The reaction of this compound with amines proceeds via a nucleophilic substitution mechanism. However, it is crucial to distinguish this reaction from a classic nucleophilic aromatic substitution (SNAr) where the leaving group is directly attached to the aromatic ring. In this case, the reaction is a benzylic-type substitution, which can be considered an SN2 reaction, that is significantly influenced by the electronic effects of the 4-nitropyridine ring.

The 4-nitro group exerts a strong electron-withdrawing effect, which is transmitted through the pyridine ring to the 2-position. This effect stabilizes the transition state of the SN2 reaction at the benzylic carbon of the chloromethyl group, thereby accelerating the rate of nucleophilic attack by the amine.

Figure 1: General mechanism of the SN2 reaction.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of amine nucleophiles. The choice of solvent and base is critical and should be considered based on the properties of the specific amine being used.[5][6]

Protocol 1: Reaction with Primary Aliphatic Amines

This protocol is suitable for the reaction of this compound with primary aliphatic amines, such as benzylamine or n-butylamine.

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 10 mL per mmol of substrate).

  • Add the primary aliphatic amine (1.1 - 1.5 eq) to the solution at room temperature with stirring.

  • Add the base (e.g., K2CO3, 1.5 - 2.0 eq).

  • Heat the reaction mixture to 50-80 °C and maintain for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If K2CO3 was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-alkyl-(4-nitropyridin-2-yl)methanamine.

Protocol 2: Reaction with Secondary Aliphatic Amines

This protocol is applicable for secondary aliphatic amines like morpholine or piperidine.

Materials:

  • This compound (1.0 eq)

  • Secondary aliphatic amine (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the selected solvent (e.g., ethanol, 10 mL per mmol of substrate).

  • Add the secondary aliphatic amine (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K2CO3, 1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture if an inorganic base was used.

  • Remove the solvent under reduced pressure.

  • Work up the residue by partitioning between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reaction with Aromatic Amines

Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., aniline, 4-methoxyaniline) (1.2 - 2.0 eq)

  • Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aromatic amine (1.2 - 2.0 eq), and the base (e.g., K2CO3, 2.0 - 3.0 eq).

  • Add the solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and stir.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for the reaction of this compound with various amine nucleophiles, based on established protocols for similar substrates.[7][8]

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic BenzylamineAcetonitrileK2CO360485-95
n-ButylamineTHFTEA50680-90
Secondary Aliphatic MorpholineEthanolK2CO3Reflux690-98
PiperidineTHFDIPEAReflux885-95
Aromatic AnilineDMFK2CO31001270-85
4-MethoxyanilineDMSONa2CO31101675-90

Troubleshooting and Key Considerations

  • Over-alkylation of Primary Amines: Primary amines can potentially react with two molecules of this compound to form a tertiary amine. To minimize this side reaction, it is recommended to use a slight excess of the primary amine (1.1-1.5 equivalents).

  • Reaction with the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to an amino group. It is important to avoid strong reducing agents during the reaction and workup.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally good choices as they can solvate the ionic intermediates and reactants.[5][9] For less reactive amines, these higher-boiling solvents allow for higher reaction temperatures. Protic solvents like ethanol can also be effective, particularly for more reactive aliphatic amines.

  • Base Selection: An appropriate base is crucial to neutralize the generated HCl. Inorganic bases like K2CO3 are often effective and can be easily removed by filtration. Organic bases like TEA and DIPEA are also commonly used, especially when a homogeneous reaction mixture is desired.

  • Purification: The basic nature of the aminopyridine products allows for purification strategies based on acid-base extraction.[10][11] However, column chromatography on silica gel is the most common method for obtaining highly pure products.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  amine, base, and solvent to flask. start->setup reaction Reaction: - Heat to desired temperature. - Monitor by TLC. setup->reaction workup Workup: - Cool reaction mixture. - Filter (if needed). - Concentrate solvent. reaction->workup extraction Extraction: - Partition between water and  organic solvent (e.g., Ethyl Acetate). workup->extraction wash_dry Wash & Dry: - Wash organic layer with water and brine. - Dry over anhydrous sulfate. extraction->wash_dry purify Purification: - Column chromatography or  recrystallization. wash_dry->purify product Pure Product: N-substituted (4-nitropyridin-2-yl)methanamine purify->product

Figure 2: General experimental workflow for the synthesis of 2-(aminomethyl)-4-nitropyridine derivatives.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a wide range of 2-(aminomethyl)-4-nitropyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic transformation. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters will enable the efficient and successful synthesis of novel compounds with potential applications in medicinal chemistry and beyond.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 2021 . [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2022 . [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 2023 . [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1988 . [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate, 2015 . [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1992 . [Link]

  • ChemInform Abstract: Contrasting Reactions of 2,6-Dichloro-4-trichloromethylpyridine, 2,6-Dichloro-3-trichloromethylpyridine and Their N-Oxides with Nucleophiles. Sci-Hub, 1988 . [Link]

  • Selective synthesis of functionalized linear aliphatic primary amines via decarboxylative radical-polar crossover. Green Chemistry, 2022 . [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 2021 . [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts, 2021 . [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate, 2020 . [Link]

  • Amination of 2-halopyridines. ResearchGate, 2013 . [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate, 2016 . [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 2016 . [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube, 2022 . [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 2009 . [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 2021 . [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). National Institutes of Health, 2010 . [Link]

  • Medicinal Importance of Pyridine Derivatives. Scribd, 2015 . [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College, n.d. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI, 2000 . [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 2004 . [Link]

  • Nucleophilic addition reactions to pyridines. Química Orgánica.org, n.d. [Link]

  • Why nucleophilic substitution in pyridine favours at position-2?. Quora, 2016 . [Link]-position-2)

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and robust methods for the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled functional group tolerance and reliability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(chloromethyl)-4-nitropyridine, a versatile and reactive building block for the synthesis of a diverse array of substituted nitropyridine derivatives.

The this compound scaffold is of significant interest due to the presence of multiple reactive sites. The chloromethyl group, a benzylic-type halide, is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino moieties at the 2-position. The nitro group at the 4-position serves as a powerful electron-withdrawing group, influencing the reactivity of the pyridine ring and providing a handle for further synthetic transformations. This unique combination of functionalities makes this compound a valuable precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science.

This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their synthetic endeavors. We will delve into the key considerations for successful cross-coupling, provide detailed, step-by-step protocols for various coupling reactions, and present quantitative data to guide reaction optimization.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

  • This compound: This compound is classified as harmful if swallowed, fatal in contact with skin or if inhaled, causes skin irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.

  • Solvents: Anhydrous and degassed solvents are often required for optimal results and should be handled appropriately.

Always follow standard laboratory safety procedures and dispose of chemical waste in accordance with institutional and local regulations.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction hinges on the interplay of several key components: the palladium precursor, the ligand, the base, and the solvent. The general catalytic cycle for many of these reactions involves three fundamental steps: oxidative addition, transmetalation (in the case of Suzuki, Negishi, and Stille couplings), and reductive elimination.[5][6][7][8]

Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA R-Pd(II)(L_n)X Pd0->OA Oxidative Addition (R-X) TM R-Pd(II)(L_n)R' OA->TM Transmetalation (M-R') TM->Pd0 Reductive Elimination Product R-R' TM->Product Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Pd catalyst and ligand to a flame-dried Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add base, this compound, and coupling partner. B->C D Add degassed solvent via syringe. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Extract with an organic solvent. G->H I Wash with water and brine, then dry over Na2SO4. H->I J Concentrate in vacuo. I->J K Purify by flash column chromatography. J->K

Sources

Synthesis of 2-((Arylamino)methyl)-4-nitropyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with nitropyridine derivatives serving as versatile intermediates for a wide array of biologically active molecules.[1] The introduction of an arylamino-methyl group at the 2-position of a 4-nitropyridine core generates a pharmacophore with significant potential for interacting with various biological targets. This application note provides a comprehensive guide for the synthesis of 2-((arylamino)methyl)-4-nitropyridine derivatives, targeting researchers and scientists in the field of drug discovery and organic synthesis. The protocol herein is based on the well-established Mannich reaction, a three-component condensation that offers an efficient and atom-economical route to these valuable compounds.[2]

Theoretical Framework: The Mannich Reaction

The synthesis of the target compound is achieved through a Mannich reaction, a classic example of a one-pot, three-component reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[3] In this specific application, the reaction brings together three key components:

  • An active hydrogen compound: 2-Methyl-4-nitropyridine, where the methyl group's protons are rendered acidic by the electron-withdrawing effect of the nitro group and the pyridine ring nitrogen.

  • An aldehyde: Formaldehyde is typically used as the electrophilic methylene bridge source.[2]

  • A primary or secondary amine: An arylamine, which provides the desired aryl-functionalized amino group.

The reaction is typically acid-catalyzed and proceeds through the formation of a highly reactive electrophilic species, an iminium ion (also known as a Mannich intermediate), from the condensation of the arylamine and formaldehyde.[3][4] The acidic protons of the 2-methyl group on the 4-nitropyridine are then abstracted to form a nucleophilic enamine-like intermediate, which subsequently attacks the iminium ion. The final product, a β-amino carbonyl compound in the context of ketones, is in this case the 2-((arylamino)methyl)-4-nitropyridine.[1]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of a representative 2-((arylamino)methyl)-4-nitropyridine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-4-nitropyridineReagentSigma-AldrichStore in a cool, dry place.
Aniline (or substituted arylamine)ReagentAcros OrganicsFreshly distilled if necessary.
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Hydrochloric acid (concentrated)ACS ReagentJ.T. BakerCatalyst
Ethanol (200 proof)AnhydrousDecon LabsReaction Solvent
Sodium bicarbonateACS ReagentEMD MilliporeFor neutralization
Ethyl acetateHPLC GradeVWRFor extraction
Anhydrous magnesium sulfateReagentAlfa AesarFor drying
Silica gel (230-400 mesh)Sorbent TechnologiesFor column chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-4-nitropyridine (1.38 g, 10 mmol) and the selected arylamine (11 mmol, 1.1 equivalents) in 30 mL of ethanol.

  • Addition of Reagents: To the stirring solution, add formaldehyde (0.9 mL of a 37% aqueous solution, ~12 mmol, 1.2 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-((arylamino)methyl)-4-nitropyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine 2-methyl-4-nitropyridine, arylamine, and ethanol add_reagents Add formaldehyde and concentrated HCl reagents->add_reagents Stir reflux Reflux for 4-6 hours add_reagents->reflux Heat monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize by NMR and MS purify->characterize

Caption: Experimental workflow for the synthesis of 2-((arylamino)methyl)-4-nitropyridine.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion and helping to identify the optimal reaction time.

  • Purification: Column chromatography is a robust method for separating the desired product from unreacted starting materials and any side products, ensuring the high purity of the final compound.

  • Spectroscopic Analysis: The identity and purity of the synthesized 2-((arylamino)methyl)-4-nitropyridine are unequivocally confirmed by a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy will provide detailed structural information, while mass spectrometry will confirm the molecular weight of the target compound.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2-((arylamino)methyl)-4-nitropyridine derivatives via the Mannich reaction. The procedure is well-suited for laboratory-scale synthesis and provides a foundation for the generation of a library of analogues for further investigation in drug discovery and development programs. The straightforward nature of the reaction, coupled with the readily available starting materials, makes this an attractive method for accessing this important class of compounds.

References

  • Miocque, M. (1969). [The Mannich reactions of aminomethylation]. Annales Pharmaceutiques Francaises, 27(5), 381-392. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Yadav, V. K., & Sriram, D. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-nitropyridine. As a crucial intermediate in pharmaceutical and agrochemical development, achieving a high-yield, high-purity synthesis of this compound is paramount.[1] This guide is designed to move beyond simple protocol recitation. Instead, it aims to provide you, our fellow researchers and chemists, with the causal understanding and practical insights needed to troubleshoot and optimize this synthesis effectively. Here, we will dissect common challenges, explore the mechanistic underpinnings of the reaction, and offer field-proven solutions to elevate your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and generally accepted method involves the chlorination of the corresponding N-oxide precursor, 2-methyl-4-nitropyridine N-oxide. Pyridine N-oxides are valuable intermediates because they facilitate electrophilic substitution at the 4-position, which is otherwise difficult to achieve in simple pyridines.[2] The subsequent reaction of the N-oxide with a chlorinating agent rearranges to install the chloromethyl group at the 2-position.

The overall synthetic pathway is a two-step process:

  • N-Oxidation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide.

  • Nitration & Chlorination: The N-oxide is first nitrated to form 2-methyl-4-nitropyridine N-oxide.[2] This intermediate is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[3][4]

Q2: Why is the N-oxide intermediate necessary? Can't 2-methyl-4-nitropyridine be chlorinated directly?

This is an excellent mechanistic question. The N-oxide functionality is critical for two reasons:

  • Activation for Nitration: The N-oxide group is an activating group that directs electrophilic aromatic substitution to the 4-position of the pyridine ring.[2] Direct nitration of 2-methylpyridine would be less selective and require harsher conditions.

  • Facilitating Chloromethylation: The reaction with chlorinating agents like POCl₃ or SOCl₂ proceeds through a rearrangement mechanism specific to N-oxides. The oxygen atom of the N-oxide attacks the chlorinating agent, leading to an intermediate that allows for the chlorination of the adjacent methyl group. Direct side-chain chlorination of 2-methyl-4-nitropyridine is possible but often leads to a mixture of mono-, di-, and tri-chlorinated products and can be difficult to control.[3]

Q3: Which chlorinating agent is superior: Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃)?

Both SOCl₂ and POCl₃ are commonly used, and the "superior" choice often depends on the specific reaction conditions, desired purity profile, and scale.

FeatureThionyl Chloride (SOCl₂)Phosphoryl Chloride (POCl₃)
Reactivity Generally more reactive, allowing for lower reaction temperatures.Often requires higher temperatures (reflux) to proceed efficiently.[3]
Byproducts Gaseous byproducts (SO₂ and HCl) can drive the reaction to completion.[5]Byproducts are phosphorous-based and require aqueous workup for removal.
Workup Can be simpler as major byproducts are gases. Excess reagent is volatile.Requires careful quenching and extraction to remove phosphoric acid byproducts.
Selectivity Can sometimes lead to more side reactions if not controlled carefully due to high reactivity.Can offer better selectivity in some systems.[4]
Handling Highly corrosive and moisture-sensitive; reacts violently with water.Corrosive and moisture-sensitive.

Recommendation: For lab-scale synthesis, SOCl₂ is often preferred due to its high reactivity and the convenience of gaseous byproduct removal. However, for larger-scale operations or when side reactions are a major concern, optimizing the reaction with the less volatile POCl₃ might provide a more controlled and scalable process.[4]

Troubleshooting Guide: Enhancing Your Yield

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common frustration. Let's diagnose the potential causes systematically.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Verify Starting Material (2-Methyl-4-nitropyridine N-oxide) start->q1 Cause? q2 Check Chlorinating Agent start->q2 Cause? q3 Assess Reaction Conditions start->q3 Cause? q4 Evaluate Workup & Purification start->q4 Cause? s1a Confirm Purity (NMR, LC-MS) Ensure it is dry. q1->s1a Solution s2a Use Fresh, Anhydrous Reagent (Distill if necessary) q2->s2a Solution s3a Is Temperature Correct? (Too low/high) q3->s3a Solution s3b Is Reaction Time Sufficient? q3->s3b Solution s3c Is the System Anhydrous? q3->s3c Solution s4a Was pH properly adjusted during quench? q4->s4a Solution s4b Incomplete Extraction? (Use appropriate solvent) q4->s4b Solution

Caption: A decision tree for troubleshooting low product yield.

Q: I've followed the protocol, but my yield is below 20%. What's the first thing to check?

A: The quality and dryness of your reagents are paramount.

  • Starting Material Integrity: Confirm the identity and purity of your 2-methyl-4-nitropyridine N-oxide. An impure starting material is a common culprit. Furthermore, the N-oxide can be hygroscopic; moisture will rapidly decompose the chlorinating agent. Ensure the material is thoroughly dried before use.

  • Chlorinating Agent Potency: Thionyl chloride and phosphoryl chloride are highly reactive towards water. If an old bottle has been opened multiple times, it has likely been compromised by atmospheric moisture. This hydrolysis not only consumes the active reagent but also generates HCl, which can cause unwanted side reactions. Using a fresh bottle or freshly distilled reagent is a critical troubleshooting step.

  • Anhydrous Conditions: The entire reaction must be conducted under strictly anhydrous conditions. This means oven-dried glassware, anhydrous solvents (if used), and a dry atmosphere (e.g., nitrogen or argon). Any moisture present will preferentially react with the chlorinating agent, drastically reducing the yield.

Problem 2: Formation of Impurities & Side Reactions

Q: I've obtained a product, but my NMR spectrum is messy, suggesting significant byproducts. What are the likely side reactions?

A: Several side reactions can occur, primarily due to the high reactivity of the system and the presence of multiple reactive sites.

Reaction Pathway and Potential Side Products

G SM 2-Methyl-4-nitropyridine N-oxide Reagent + SOCl₂ or POCl₃ SM->Reagent Product This compound (Desired Product) Reagent->Product Main Pathway Side1 Ring Chlorination Products Reagent->Side1 Side Reaction (Excess Reagent/High Temp) Side2 Dimerization/Polymerization Reagent->Side2 Side Reaction (High Concentration) Side3 Over-chlorination (Dichloromethyl) Product->Side3 Side Reaction (Harsh Conditions)

Caption: Main reaction and potential side pathways.

  • Ring Chlorination: The pyridine ring itself, activated by the N-oxide, can undergo electrophilic chlorination, especially if the reaction temperature is too high or if a large excess of the chlorinating agent is used. This can lead to products like 2-(chloromethyl)-3-chloro-4-nitropyridine.

  • Over-chlorination: The newly formed chloromethyl group can undergo further chlorination to yield 2-(dichloromethyl)-4-nitropyridine, particularly under harsh conditions or with prolonged reaction times.[3]

  • Tar/Polymer Formation: Pyridine derivatives can be susceptible to polymerization, especially at high temperatures or in the presence of strong acids generated in situ. This is often observed as a dark, insoluble tar.

Solutions to Minimize Impurities:

  • Temperature Control: This is the most critical parameter. Add the chlorinating agent slowly at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, then allow the mixture to warm to the optimal reaction temperature. Avoid excessive heating.

  • Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents). A large excess promotes side reactions.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Quench the reaction once the starting material is consumed to prevent subsequent degradation or side reactions.

Problem 3: Difficult Purification

Q: My crude product is an oily, dark material that is difficult to purify by crystallization. What are the best purification strategies?

A: The crude product is often contaminated with acidic residues and colored impurities. A multi-step approach is usually required.

  • Careful Workup: The first step is a proper aqueous workup. The reaction mixture should be quenched by pouring it carefully onto crushed ice. This hydrolyzes excess chlorinating agent and precipitates the crude product.

  • Neutralization: The acidic aqueous solution should be carefully neutralized. A solution of sodium bicarbonate or sodium carbonate is often used to bring the pH to 7-8.[6] This step is crucial for removing acidic impurities and improving the stability of the product.

  • Extraction: Extract the neutralized aqueous layer thoroughly with a suitable organic solvent, such as chloroform or dichloromethane.[6][7] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Purification Technique:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol, or a toluene/hexane mixture) can be effective.[8]

    • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the method of choice. A gradient elution with a hexane/ethyl acetate system typically provides good separation.

Optimized Laboratory Protocol

This protocol synthesizes insights from various sources to provide a robust starting point for optimization.

Step 1: Nitration of 2-Methylpyridine N-oxide (This assumes the precursor, 2-methylpyridine N-oxide, has already been synthesized from 2-methylpyridine)

  • In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add solid 2-methylpyridine N-oxide in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100 °C and hold for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice.

  • Neutralize the solution with a saturated solution of sodium carbonate until the pH is ~7-8.

  • The solid 2-methyl-4-nitropyridine N-oxide will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Chlorination to this compound

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add the dry 2-methyl-4-nitropyridine N-oxide (1.0 eq).

  • Add anhydrous chloroform or use no solvent if a neat reaction is preferred. Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via a syringe, keeping the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the aqueous layer with dichloromethane (3x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization.

References

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. (2024). RASAYAN Journal of Chemistry, 17(04), 2067-2074. [Link]

  • Deoxygenative chlorination of pyridine N-oxide. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-chloro-4-nitropyridine-N oxide. (n.d.). PrepChem.com. [Link]

  • US Patent 4221913A: Preparation of 2-(Chloromethyl)pyridine. (1980).
  • The Role of TSCL and Pyridine in Organic Chemistry. (2025). Oreate AI Blog. [Link]

  • Cade, J. A., & Gerrard, W. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. Nature, 172(4366), 29. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.). Semantic Scholar. [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide. (2014). Acta Crystallographica Section E, 70(Pt 5), o426. [Link]

  • 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010).
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (n.d.). Patsnap Eureka. [Link]

  • Reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. [Link]

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Technical Support Center: Purification of Crude 2-(Chloromethyl)-4-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 2-(Chloromethyl)-4-nitropyridine via recrystallization. This document is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your purification experiments.

I. Understanding the Compound: this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the desired compound and its impurities.

Key Physicochemical Properties (for related compounds):

PropertyValue/InformationSource
Molecular FormulaC6H5ClN2O2[1]
Molecular Weight172.57 g/mol [1]
AppearanceSolid (expected)[2]
SolubilityGenerally soluble in organic solvents, insoluble in water.[3][3]

II. Safety First: Handling this compound

Working with this compound and its related compounds requires strict adherence to safety protocols.

Question: What are the primary hazards associated with this compound and its analogues?

Answer: Based on safety data for similar pyridine derivatives, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye and skin irritation.[4][5]

Core Safety Protocols:

  • Engineering Controls: Always work in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

III. Frequently Asked Questions (FAQs) for Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

Question: My compound won't dissolve in the chosen solvent, even with heating. What should I do?

Answer: This indicates an incorrect solvent choice. The principle of "like dissolves like" is fundamental here; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] Pyridine derivatives are generally polar.[7] If your compound is not dissolving, the solvent is likely not suitable. You may also have insoluble impurities. If a large portion of your compound dissolves and some solid remains, a hot gravity filtration step might be necessary to remove it.[7]

Question: No crystals are forming after my solution has cooled. What went wrong?

Answer: This is a frequent issue and can be attributed to several factors:

  • Too much solvent: This is the most common reason for crystallization failure.[7][8] To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7][9]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but hasn't started to crystallize.[7] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[7][10]

    • Add a seed crystal of pure this compound to the solution. This provides a template for crystallization to begin.[7][10]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the solution is cooled too quickly.[8] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8] Leaving the flask to cool on a surface that is not cold can promote slower cooling and favor crystal formation.[8]

Question: The yield of my recrystallized product is very low. What are the possible causes?

Answer: A poor yield can result from several factors:

  • Using too much solvent: As mentioned, this is a primary cause of low yield as a significant amount of the compound will remain in the mother liquor.[9]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.[11]

  • Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[10]

IV. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting complex recrystallization issues.

Troubleshooting Workflow

G start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product is Impure start->impure_product too_much_solvent Too much solvent used? no_crystals->too_much_solvent Check supersaturated Is the solution supersaturated? no_crystals->supersaturated Check impure_sample Is the sample highly impure? oiling_out->impure_sample Check cooling_too_fast Was cooling too rapid? oiling_out->cooling_too_fast Check check_mother_liquor Is there significant product in mother liquor? low_yield->check_mother_liquor Check premature_crystallization Did crystals form during hot filtration? low_yield->premature_crystallization Check colored_impurities Are there colored impurities? impure_product->colored_impurities Check insoluble_impurities Are there insoluble impurities? impure_product->insoluble_impurities Check boil_off Boil off some solvent and re-cool. too_much_solvent->boil_off Yes scratch Scratch flask or add seed crystal. supersaturated->scratch Yes success Successful Recrystallization boil_off->success scratch->success reheat_add_solvent Reheat, add more solvent, cool slowly. impure_sample->reheat_add_solvent No chromatography Consider chromatography for purification. impure_sample->chromatography Yes cooling_too_fast->reheat_add_solvent Yes reheat_add_solvent->success chromatography->success reduce_solvent_volume Reduce initial solvent volume in next attempt. check_mother_liquor->reduce_solvent_volume Yes preheat_funnel Pre-heat filtration apparatus. premature_crystallization->preheat_funnel Yes reduce_solvent_volume->success preheat_funnel->success charcoal Consider using activated charcoal. colored_impurities->charcoal Yes hot_filtration Perform hot gravity filtration. insoluble_impurities->hot_filtration Yes charcoal->success hot_filtration->success

Caption: Troubleshooting Decision Tree for Recrystallization

V. Experimental Protocols

Protocol 1: Selecting a Suitable Recrystallization Solvent

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Step-by-Step Methodology:

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise with heating until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • A good solvent will result in the formation of a large quantity of crystals upon cooling.

Solvent Selection Guide (General for Pyridine Derivatives)

Solvent ClassExamplesPolarityNotes
AlcoholsMethanol, Ethanol, IsopropanolPolarGood starting point for polar pyridine derivatives.[3]
EstersEthyl AcetateIntermediateCan be effective, check for reactivity.
KetonesAcetonePolarGood solubility for many polar compounds.[3]
HalogenatedDichloromethane, ChloroformIntermediateUse with caution due to toxicity.[2]
AromaticTolueneNon-polarMay be suitable for less polar impurities.
EthersDiethyl EtherNon-polarOften used as an anti-solvent.[12]

Protocol 2: Standard Recrystallization Procedure

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter cool 3. Allow filtrate to cool slowly hot_filter->cool ice_bath 4. Cool in an ice bath to maximize crystal formation cool->ice_bath collect 5. Collect crystals by suction filtration ice_bath->collect wash 6. Wash with a small amount of ice-cold solvent collect->wash dry 7. Dry the purified crystals wash->dry

Caption: Standard Recrystallization Workflow

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[13]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven.[10]

VI. References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization. [Link]

  • Recrystallization1. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine - PubChem. [Link]

  • US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

  • 2-Chloromethyl-3-methyl-4-nitro pyridine hydrochloride | CAS No- 152402-94-3. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. [Link]

  • Sources of Error in Recrystallization : r/chemhelp - Reddit. [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate. [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF - ResearchGate. [Link]

  • 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem. [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4-nitropyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot your experiments effectively.

Part 1: Troubleshooting Guide

This section directly addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My final product is contaminated with a significant amount of the starting material, 2-methyl-4-nitropyridine N-oxide. What went wrong?

Answer:

This is a classic case of incomplete reaction during the chlorination/rearrangement step. The conversion of the N-oxide to the chloromethyl group requires specific conditions, and several factors could be at play.

Causality: The reaction, often a variation of the Boekelheide rearrangement, involves the activation of the N-oxide oxygen by a chlorinating agent (e.g., SOCl₂, POCl₃) followed by an intramolecular rearrangement and chloride attack.[1] If the reaction is not driven to completion, you will isolate unreacted starting material.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Chlorinating Agent The stoichiometry is critical. An inadequate amount of the chlorinating agent will naturally lead to an incomplete reaction.Ensure you are using a sufficient molar excess of the chlorinating agent. A common starting point is 1.5 to 3.0 equivalents relative to the N-oxide.
Low Reaction Temperature The activation energy for the rearrangement may not be met, causing the reaction to stall.Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes conversion without significant side product formation.
Short Reaction Time The reaction may simply not have had enough time to reach completion.Extend the reaction time, using TLC or LC-MS to monitor the disappearance of the starting material spot/peak.
Poor Quality Reagents An older or partially hydrolyzed chlorinating agent will be less reactive, leading to lower conversion.Use freshly opened or distilled chlorinating agents. Ensure all glassware is rigorously dried to prevent quenching of the reagent.
Experimental Protocol: Monitoring Reaction Completion
  • Prepare a TLC plate (e.g., silica gel).

  • Create a co-spot: apply a small spot of your starting material (2-methyl-4-nitropyridine N-oxide) and, right on top of it, a small spot of the reaction mixture.

  • Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture).

  • Visualize under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q2: I've isolated 2-(hydroxymethyl)-4-nitropyridine instead of the desired chlorinated product. Why did this happen?

Answer:

The presence of 2-(hydroxymethyl)-4-nitropyridine indicates that the intermediate formed during the rearrangement was hydrolyzed rather than chlorinated.

Causality: The rearrangement initially forms a reactive ester or a similar species. This intermediate is highly susceptible to nucleophilic attack. While the intended nucleophile is a chloride ion (from the chlorinating agent), water can compete and lead to the formation of the alcohol.

Potential Causes & Solutions:

  • Presence of Water: Moisture in the reaction solvent or from the reagents is the most common culprit. The intermediate is readily trapped by water.

  • Aqueous Workup: Premature or improper aqueous workup can hydrolyze the intermediate or even the final product, which is a reactive benzylic-type chloride.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware meticulously before starting the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Workup: Quench the reaction by pouring it over ice, followed immediately by extraction into an organic solvent. Neutralize acidic byproducts carefully with a base like sodium bicarbonate solution.[2] The goal is to minimize the time the product spends in an aqueous environment, especially if it's acidic or basic.

Hydrolysis_vs_Chlorination A Activated N-Oxide Intermediate B This compound (Desired Product) A->B  Attack by Cl⁻ (Anhydrous) C 2-(Hydroxymethyl)-4-nitropyridine (Side Product) A->C  Attack by H₂O (Moisture Present)

Caption: Competing pathways for the activated intermediate.

Q3: My NMR shows signals for 2-methyl-4-nitropyridine. How was the N-oxide group removed without chlorination of the methyl group?

Answer:

This side product arises from the deoxygenation of the N-oxide. Certain chlorinating agents, particularly phosphorus-based ones like phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃), are known to act as deoxygenating agents for pyridine N-oxides.[2]

Causality: The phosphorus(III) or phosphorus(V) center has a high affinity for oxygen. It can abstract the oxygen atom from the N-oxide, reducing it back to the parent pyridine, in a reaction that competes with the desired rearrangement pathway.

How to Mitigate:

  • Choice of Reagent: Thionyl chloride (SOCl₂) is often less prone to causing simple deoxygenation compared to POCl₃. Consider switching your chlorinating agent.

  • Temperature Control: Deoxygenation can sometimes be favored at higher temperatures. Running the reaction at the lowest effective temperature can help maximize the yield of the desired chloromethyl product.

Q4: During workup, my product seems to be degrading or forming a tar-like substance. What is causing this instability?

Answer:

The product, this compound, is a reactive molecule. It is an analogue of a benzylic halide and is susceptible to nucleophilic substitution and polymerization, especially at elevated temperatures or under basic conditions.

Causality: The chloromethyl group is a good leaving group, and the pyridine ring can stabilize a positive charge, making it prone to Sₙ1 or Sₙ2 reactions. It can react with itself (polymerization) or any other nucleophiles present. The nitro group further activates the system.

Preventative Measures:

  • Avoid Strong Bases: During workup, use mild bases like sodium bicarbonate for neutralization and avoid strong bases like sodium hydroxide.[2]

  • Low Temperature: Keep the product cold during and after purification. Store it in a freezer.

  • Avoid Prolonged Heating: During solvent evaporation, use a rotary evaporator at low temperature and pressure. Avoid heating the crude or pure product for extended periods.

  • Immediate Use: It is often best to use the product in the next synthetic step as soon as it is purified and characterized.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

Answer:

The most widely adopted synthetic strategy involves a three-step sequence starting from 2-methylpyridine (2-picoline):

  • N-Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration: The N-oxide is then nitrated. The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position, yielding 2-methyl-4-nitropyridine N-oxide.[1][3] This step is usually performed with a mixture of fuming nitric acid and concentrated sulfuric acid.[3]

  • Chlorination & Rearrangement: The final step is the conversion of the methyl group to a chloromethyl group using a chlorinating agent like POCl₃ or SOCl₂. This proceeds via a rearrangement mechanism.

Synthesis_Pathway A 2-Methylpyridine B 2-Methylpyridine N-Oxide A->B  H₂O₂ / Acetic Acid   C 2-Methyl-4-nitropyridine N-Oxide B->C  HNO₃ / H₂SO₄   D This compound C->D  SOCl₂ or POCl₃  

Caption: Standard synthesis route for this compound.

Q2: Why is it necessary to make the N-oxide before the nitration step?

Answer:

This is a crucial question of regioselectivity. The pyridine ring itself is electron-deficient and is deactivated towards electrophilic aromatic substitution (like nitration). When nitration is forced, it typically occurs at the 3-position.

However, converting the pyridine to its N-oxide fundamentally changes its electronic properties.[1] The N-oxide oxygen atom is a strong electron-donating group through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, making electrophilic substitution much more facile and directing the incoming nitro group to the desired 4-position.[1][3]

Q3: What are the key side products to watch out for in this synthesis?

Answer:

The following table summarizes the most common impurities, their point of origin, and their primary cause.

Side Product NameStructurePoint of OriginPrimary Cause
2-Methyl-4-nitropyridine C₆H₆N₂O₂Chlorination StepDeoxygenation of the N-oxide by the chlorinating agent (e.g., POCl₃).
2-(Hydroxymethyl)-4-nitropyridine C₆H₇NO₃Chlorination StepHydrolysis of the reactive intermediate due to moisture.
2-(Dichloromethyl)-4-nitropyridine C₆H₄Cl₂N₂O₂Chlorination StepOver-chlorination due to harsh conditions (excess reagent, high temperature).[4]
Isomeric Nitro Products C₆H₆N₂O₃Nitration StepInsufficient directing effect or improper temperature control during nitration.
Polymeric Materials (C₆H₅ClN₂O)nWorkup/StorageInstability of the final product, especially at high pH or temperature.
Q4: What are the recommended purification techniques for this compound?

Answer:

Purification requires care due to the product's reactivity.

  • Aqueous Workup: After the reaction is complete, it is typically quenched on ice and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like chloroform or dichloromethane.[2] Washing with brine helps to remove residual water.

  • Solvent Removal: The organic solvent should be removed under reduced pressure at a low temperature to prevent degradation.

  • Column Chromatography: If minor impurities persist, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol/ether) can be attempted, but care must be taken to avoid prolonged heating.[5]

References

  • Peukert, M., Seichter, W., & Weber, E. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o293. [Link]

  • Shelton, E. J. (1980). U.S. Patent No. 4,221,913. U.S.
  • den Hertog, H. J., & Combé, W. P. (1951). The reactivity of the nitro-group in 4-nitropyridine-N-oxide I. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • Zhang, J. (2015). CN Patent No. 104592107A.
  • Lin, S., et al. (2019). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 84(24), 16047–16056. [Link]

  • Chen, L. (2010). CN Patent No. 101648907A.
  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link] - Note: While this link is for the Boekelheide reaction, the nitration procedure is often a precursor and is well-documented in similar contexts. A direct link to the specific prepchem procedure is: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Chloromethyl)-4-nitropyridine. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during its use in chemical synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve reaction failures, ensuring the success of your research and development endeavors.

Understanding the Reagent: A Tale of Two Reactive Sites

This compound is a valuable bifunctional building block. Its reactivity is dominated by two key features:

  • The 2-(Chloromethyl) Group: This benzylic-like chloride is a potent electrophile, highly susceptible to nucleophilic attack. The adjacent electron-withdrawing pyridine ring enhances the electrophilicity of the methylene carbon, making it a prime target for SN2 reactions.[1]

  • The 4-Nitro Pyridine Ring: The strongly electron-withdrawing nitro group significantly deactivates the pyridine ring towards electrophilic substitution.[2][3] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[2][4][5]

A thorough understanding of this dual reactivity is paramount to troubleshooting, as it informs potential side reactions and helps in the strategic selection of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding. What are the initial checks?

A1: Before delving into complex troubleshooting, always verify the fundamentals:

  • Reagent Quality: Confirm the purity of your this compound. It can degrade over time, especially if exposed to moisture.[6] Consider obtaining a fresh batch or re-purifying your existing stock.

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. For SN2 reactions, a slight excess of the nucleophile is often beneficial.

  • Solvent Purity: Ensure your solvent is anhydrous and of an appropriate grade. Protic solvents can interfere with nucleophiles, while residual water can lead to hydrolysis of the chloromethyl group.

  • Temperature Control: Verify that the reaction is being conducted at the intended temperature. Many reactions with this reagent are sensitive to thermal conditions.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products often points to the competing reactivity of the two electrophilic sites or self-reaction.

  • SNAr on the Pyridine Ring: Strong, hard nucleophiles (e.g., alkoxides) may attack the 2-position of the pyridine ring, displacing the chlorine atom in a nucleophilic aromatic substitution (SNAr) reaction.[4][7]

  • Self-Polymerization: In the presence of a base, the free base of a chloromethylpyridine can react with itself, leading to oligomerization or polymerization.[8] This is particularly relevant if the hydrochloride salt is not used and a strong base is employed.

  • Reaction with Solvent: Highly nucleophilic solvents (e.g., DMF at elevated temperatures) can potentially react with the chloromethyl group.

Q3: Why is my this compound hydrochloride salt not reacting?

A3: The hydrochloride salt is generally more stable and easier to handle.[6] However, the protonated pyridine nitrogen reduces the nucleophilicity of any attacking amine and deactivates the ring. For a reaction to proceed, a base is typically required to neutralize the hydrochloride and free the pyridine nitrogen or the nucleophile. The choice of base is critical; a non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred to avoid competition with your desired nucleophile.

Q4: Can I use a strong base like sodium hydride with this compound?

A4: The use of very strong bases like sodium hydride should be approached with caution. While effective for deprotonating weak nucleophiles, they can also promote side reactions such as elimination or polymerization. The choice of base should be tailored to the pKa of the nucleophile.

Nucleophile Type Typical pKa Range Recommended Base Rationale
Aliphatic Amines9-11K₂CO₃, Cs₂CO₃, Et₃NSufficiently basic to deprotonate the amine without promoting significant side reactions.
Anilines4-5Na₂CO₃, K₂CO₃Weaker bases are generally sufficient.
Phenols9-10K₂CO₃, Cs₂CO₃Stronger bases are needed to generate the phenoxide.
Thiols8-10K₂CO₃, Et₃NThiolates are soft nucleophiles and readily formed.
Alcohols16-18NaH, KOtBuStrong bases are required to generate the alkoxide. Use with caution due to potential SNAr.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental failures.

Scenario 1: Low or No Conversion to the Desired Product

Possible Cause 1: Insufficient Nucleophilicity

  • Explanation: The nucleophile may not be strong enough to displace the chloride at the given reaction conditions. The strong electron-withdrawing effect of the 4-nitro group enhances the electrophilicity of the chloromethyl carbon, but a sufficiently potent nucleophile is still required.[1][9]

  • Troubleshooting Workflow:

    start Low Conversion check_pka Check Nucleophile pKa start->check_pka increase_temp Increase Reaction Temperature check_pka->increase_temp If pKa is low stronger_base Use a Stronger Base check_pka->stronger_base If pKa is high success Reaction Proceeds increase_temp->success ptc Consider Phase-Transfer Catalysis stronger_base->ptc If base is insoluble stronger_base->success If base is soluble ptc->success

    Caption: Workflow for addressing low nucleophilicity.

  • Detailed Protocol: N-Alkylation using Phase-Transfer Catalysis (PTC) [10]

    • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), your nucleophile (1.1-1.5 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and a biphasic solvent system (e.g., toluene/water or dichloromethane/water).

    • Addition of Base: Add an aqueous solution of a suitable inorganic base (e.g., 50% NaOH or saturated K₂CO₃).

    • Reaction: Stir the mixture vigorously at the desired temperature. The PTC will facilitate the transfer of the deprotonated nucleophile into the organic phase for reaction.

    • Work-up: After completion (monitor by TLC or LC-MS), separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization.

Possible Cause 2: Steric Hindrance

  • Explanation: A bulky nucleophile or significant steric crowding around the reaction center can impede the SN2 transition state.[11]

  • Corrective Actions:

    • Increase Reaction Temperature: This provides the necessary activation energy to overcome the steric barrier.

    • Use a Less Hindered Base: If applicable, a smaller base may improve access to the nucleophile for deprotonation.

    • Prolong Reaction Time: Allow more time for the reaction to reach completion.

Scenario 2: Product Degradation or Unidentified Impurities

Possible Cause 1: Instability of the Product

  • Explanation: The product itself may be unstable under the reaction or work-up conditions. For example, certain nitro-containing compounds can be sensitive to strong bases or high temperatures.

  • Diagnostic Approach:

    • Take a small aliquot of the reaction mixture at an early stage when the product is first observed.

    • Subject this aliquot to the full work-up and purification conditions.

    • Analyze the resulting material by LC-MS or NMR to see if degradation has occurred.

  • Mitigation Strategies:

    • Milder Reaction Conditions: Use a weaker base, lower the reaction temperature, or reduce the reaction time.

    • Modified Work-up: Avoid strongly acidic or basic aqueous washes. A simple extraction and solvent evaporation may be sufficient before purification.

Possible Cause 2: Reaction with Atmospheric Moisture or Oxygen

  • Explanation: this compound is sensitive to moisture.[6] Additionally, some nucleophiles or products may be air-sensitive.

  • Experimental Protocol: Reaction Under Inert Atmosphere

    • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

    • Inert Gas Setup: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula.

    • Reaction and Work-up: Conduct the reaction and initial stages of the work-up under the inert atmosphere until the product is isolated and deemed stable in air.

    start Product Degradation Observed inert_setup Setup Reaction Under Inert Atmosphere start->inert_setup degas_solvents Degas Solvents inert_setup->degas_solvents add_reagents Add Reagents via Syringe degas_solvents->add_reagents run_reaction Run Reaction Under N₂ or Ar add_reagents->run_reaction quench Quench and Work-up Under Inert Gas run_reaction->quench isolate Isolate Product quench->isolate

    Caption: Workflow for reactions requiring an inert atmosphere.

Scenario 3: Unexpected Regiochemistry (Attack at the Pyridine Ring)

Possible Cause: SNAr Predominates

  • Explanation: As previously mentioned, strong, hard nucleophiles, especially in polar aprotic solvents, can favor attack at the electron-deficient 2-position of the pyridine ring.[2][4][5]

  • Controlling Regioselectivity:

Factor Favors SN2 at -CH₂Cl Favors SNAr at C-2
Nucleophile Soft, less basic (e.g., RSH, I⁻, secondary amines)Hard, strongly basic (e.g., RO⁻, F⁻)
Solvent Non-polar or polar aprotic (e.g., Toluene, THF, CH₃CN)Polar aprotic (e.g., DMF, DMSO)
Temperature Lower temperaturesHigher temperatures
Leaving Group Good SN2 leaving group (Cl is effective)Good SNAr leaving group (F > Cl > Br > I)
  • Troubleshooting Steps:

    • Change the Solvent: Switch from DMF or DMSO to a less polar solvent like THF or acetonitrile.

    • Lower the Temperature: Perform the reaction at room temperature or below if the nucleophile is sufficiently reactive.

    • Modify the Nucleophile: If possible, use a softer nucleophile or a pre-formed salt of the nucleophile with a less coordinating counter-ion.

This guide provides a comprehensive framework for troubleshooting reactions involving this compound. By systematically evaluating the reaction parameters and understanding the underlying chemical principles, you can effectively diagnose and resolve common experimental challenges.

References
  • Benchchem. Reactivity of the nitro group on a pyridine ring.
  • CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • Fisher Scientific.
  • ChemicalBook. 2-Chloro-4-nitropyridine synthesis.
  • National Institutes of Health.
  • ResearchGate. Nitropyridines: Synthesis and reactions.
  • Fisher Scientific.
  • Benchchem.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
  • PrepChem.com. Synthesis of 2-chloro-4-nitropyridine-N oxide.
  • Chemistry LibreTexts. 24.9: Heterocyclic Amines.
  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
  • Reddit. reaction with hydrochloride compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
  • Thermo Fisher Scientific.
  • Apollo Scientific. 2-Chloro-5-(chloromethyl)pyridine.
  • Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Jubilant Ingrevia.
  • Google Patents.
  • Benchchem. Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine.
  • Benchchem.
  • Google Patents.
  • PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine.
  • Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide.
  • BOC Sciences. CAS 312321-71-4 this compound.
  • Alfa Chemistry. CAS 312321-71-4 this compound.
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.
  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • American Chemical Society.
  • Google Patents.
  • SRIRAMCHEM. 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine.
  • Stack Exchange.
  • Organic & Biomolecular Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • YouTube. Nucleophilic Substitution Reactions Explained.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.

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Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing nucleophilic substitution reactions on 2-(chloromethyl)-4-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this versatile synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The Foundation: Understanding the Reactivity of this compound

This compound is a powerful building block in synthetic chemistry, primarily due to its susceptibility to nucleophilic substitution. The key to mastering its use lies in understanding its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2][3] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 4-position.

While this activation makes the C2 and C6 positions of the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr), the primary site of reactivity for this specific molecule is the benzylic-like carbon of the chloromethyl group.[4] This carbon is highly electrophilic, making it an excellent substrate for classical SN2 reactions. The reaction proceeds via a backside attack by the nucleophile, displacing the chloride leaving group.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of nucleophilic attack on this compound?

The primary reaction pathway is an SN2 substitution at the methylene (-CH₂-) carbon. This position is highly activated towards displacement of the chloride. While the pyridine ring itself is activated for SNAr, the benzylic-like chloride is a significantly better electrophile under most conditions, leading to selective substitution at the chloromethyl group.[4]

Q2: Why is a base often required for this reaction?

A base serves two primary purposes:

  • Nucleophile Generation: For nucleophiles like thiols or alcohols, a base is required to deprotonate them, forming the more potent thiolate or alkoxide nucleophile.

  • Acid Scavenging: When using amine nucleophiles, the reaction can generate HCl (or the amine hydrochloride salt), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to neutralize this acid and ensure the amine remains available for reaction.[4][5]

Q3: How do I choose the optimal solvent?

Solvent choice is critical for controlling reaction rates and selectivity.

  • Polar Aprotic Solvents (Recommended): DMF, acetonitrile, DMSO, and THF are excellent choices for SN2 reactions. They effectively solvate the counter-ion (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[6][7]

  • Polar Protic Solvents: Solvents like ethanol or water can be used but may slow the reaction rate. They form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.[6][8]

Q4: Is the nitro group susceptible to side reactions?

Under typical nucleophilic substitution conditions, the nitro group is quite stable. However, it can be reduced to an amine using specific reducing agents like H₂/Pd-C, SnCl₂, or sodium dithionite.[9] Care should be taken to avoid these conditions if the nitro group is desired in the final product.

Q5: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material, product, and any major impurities (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is the preferred method.

Troubleshooting Guide

This section addresses common issues encountered during the experiment.

Issue 1: Low or No Product Yield

Possible Cause Scientific Rationale & Recommended Action
Degraded Starting Material This compound can be unstable over long-term storage, especially if exposed to moisture. The chloromethyl group can hydrolyze. Action: Confirm the purity of the starting material by NMR or LC-MS before use. Store in a cool, dry, dark place.
Insufficiently Nucleophilic Reagent The nucleophilicity of your reagent may be too low for the reaction to proceed at a reasonable rate. Neutral amines are less nucleophilic than their free-base form; alcohols are much less nucleophilic than alkoxides. Action: If using an amine, ensure enough base is present to act as an acid scavenger. If using an alcohol or thiol, use a strong base (e.g., NaH, NaOMe) to generate the more potent nucleophile in situ.
Incorrect Solvent Choice As discussed in the FAQ, a protic solvent can severely hinder an SN2 reaction by solvating the nucleophile.[6] Action: Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophile reactivity.
Base Incompatibility The chosen base may be too weak or sterically hindered. For generating alkoxides or thiolates, a weak base like K₂CO₃ may not be sufficient. Action: For deprotonating weakly acidic nucleophiles, use a stronger base like NaH, KHMDS, or Cs₂CO₃. For scavenging acid, K₂CO₃ or Et₃N are generally sufficient.

Issue 2: Formation of Multiple Unidentified Side Products

Possible Cause Scientific Rationale & Recommended Action
Competing SNAr on the Pyridine Ring While less common, highly reactive and basic nucleophiles (e.g., sodium methoxide at high temperatures) could potentially attack the C2 or C6 positions of the pyridine ring.[4] Action: Lower the reaction temperature. Use a less basic, "softer" nucleophile if possible. For example, use a thiol with K₂CO₃ instead of a pre-formed thiolate with a stronger base.
Over-alkylation If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with the product to form a dialkylated species. Action: Use a larger excess of the nucleophile to favor the mono-alkylation product. Alternatively, add the this compound slowly to a solution of the nucleophile.
Decomposition The product itself may be unstable under the reaction or work-up conditions (e.g., prolonged heating, exposure to strong acid/base). Action: Run the reaction at the lowest effective temperature. Ensure the work-up procedure is as mild as possible. Check product stability on a small scale before processing the entire batch.

Issue 3: Difficult Product Isolation & Purification

| Possible Cause | Scientific Rationale & Recommended Action | | Product is Highly Polar/Water-Soluble | Products containing basic nitrogen atoms (like substituted amines) may form salts during an acidic work-up, making them highly water-soluble and difficult to extract into an organic solvent. Action: During the work-up, basify the aqueous layer (e.g., with Na₂CO₃ or dilute NaOH) to a pH of 8-9 before extraction.[10] If the product remains in the aqueous layer, saturate the layer with NaCl (brining out) before re-extracting. | | Persistent Emulsion During Work-up | Fine solids or amphiphilic molecules can stabilize emulsions between the aqueous and organic layers, trapping the product. Action: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite®. | | Co-elution in Column Chromatography | The product and a key impurity may have very similar polarities, making separation by standard silica gel chromatography difficult. Action: Modify the chromatography conditions. Try a different eluent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. |

Data Summary Tables

Table 1: Recommended Solvents

SolventTypeDielectric Constant (ε)Typical Use Case & Comments
Acetonitrile (MeCN) Polar Aprotic37.5Excellent general-purpose solvent. Easy to remove under vacuum. Good for reactions with ionic nucleophiles.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7High boiling point allows for higher reaction temperatures. Excellent solvating power. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Very high boiling point and strong solvating power. Use when other solvents fail. Can complicate work-up.
Tetrahydrofuran (THF) Polar Aprotic7.6Lower polarity, good for reactions where solubility is an issue. Lower boiling point limits reaction temperature.

Table 2: Selection of Bases

BasepKa of Conjugate AcidTypeCommon Application
Potassium Carbonate (K₂CO₃) 10.3Inorganic BaseMild, inexpensive base. Ideal for scavenging acid with amine nucleophiles or for reactions with phenols and thiols.
Triethylamine (Et₃N) 10.7Organic BaseSoluble in organic solvents. Used as an acid scavenger. Can be removed easily by evaporation or aqueous wash.
Cesium Carbonate (Cs₂CO₃) 10.3Inorganic BaseMore soluble and often more effective than K₂CO₃ due to the "cesium effect," which enhances nucleophile reactivity.
Sodium Hydride (NaH) ~35Strong, Non-nucleophilicUsed to deprotonate less acidic nucleophiles like alcohols and some thiols to generate the highly reactive alkoxide/thiolate. Reacts with protic solvents.

Experimental Protocols

Protocol 1: General Procedure for Substitution with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add Base and Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq.) followed by the amine nucleophile (1.2 eq.).

  • Add Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up (Quench & Extract):

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (or another suitable organic solvent) and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: General Experimental & Troubleshooting Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start 1. Assemble Reagents (Substrate, Nucleophile, Base, Solvent) check_purity 2. Confirm Substrate Purity (NMR, LC-MS) start->check_purity setup 3. Reaction Setup (Inert atmosphere if needed) check_purity->setup monitor 4. Monitor Progress (TLC, LC-MS) setup->monitor monitor->setup No Reaction? Re-evaluate Conditions (Temp, Solvent, Base) quench 5. Quench & Aqueous Wash monitor->quench Reaction Complete extract 6. Extract into Organic Solvent quench->extract extract->quench Emulsion? Add Brine / Filter purify 7. Purify (Chromatography/Recrystallization) extract->purify purify->purify Poor Separation? Change Eluent/Column characterize 8. Characterize Product (NMR, MS, HRMS) purify->characterize

Caption: A typical workflow for reaction optimization and troubleshooting.

References

  • Vertex AI Search. (2022). Nucleophilic substitution of pyridines. Chemistry Online.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951. [Link]

  • Google Patents. (CN104974082A). Preparation method of 2-methyl-4-bromopyridine.
  • Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Benchchem. Exploring the Versatility of 2-Methyl-4-nitropyridine in Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Schlosser, M., & Ruzziconi, R. (2010).
  • Unknown. Nucleophilic Substitution Reactions.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Google Patents. (CN107011254B). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]

Sources

Technical Support Center: Stability of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily dictated by its chemical structure. The molecule possesses a highly reactive chloromethyl group attached to a pyridine ring, which is further activated by an electron-withdrawing nitro group. This makes the compound susceptible to degradation via several pathways. The most critical factors influencing its stability are:

  • Solvent Nucleophilicity : The chloromethyl group is a potent electrophile, making it highly susceptible to nucleophilic attack. Protic and nucleophilic solvents, such as water, alcohols (methanol, ethanol), and amines, can readily react with the compound, leading to the displacement of the chloride ion and the formation of degradation products.[1]

  • Temperature : Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and nucleophilic substitution.[2] For every 10°C increase in temperature, the degradation rate can increase exponentially.[2]

  • Light : Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation. It is advisable to store the compound and its solutions protected from light.[2][4]

  • Presence of Other Nucleophiles : Contaminants or other reagents in a reaction mixture that are nucleophilic in nature can compete with the desired reaction and lead to the degradation of the starting material.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after dissolving this compound. What are they likely to be?

Unexpected peaks in your chromatogram are most likely degradation products. Given the reactivity of the chloromethyl group, several degradation pathways are possible depending on the solvent and conditions:

  • Hydrolysis Product : If your solvent contains water (even trace amounts), the primary degradation product will likely be 2-(Hydroxymethyl)-4-nitropyridine. This occurs through the nucleophilic attack of water on the chloromethyl group.[1][4]

  • Alkoxy Adducts : If you are using an alcohol-based solvent such as methanol or ethanol, you can expect to see the formation of the corresponding ether, 2-(Methoxymethyl)-4-nitropyridine or 2-(Ethoxymethyl)-4-nitropyridine, respectively.[1]

  • Oxidation Products : Although less common for the chloromethyl group itself, oxidation of other parts of the molecule could occur, especially with prolonged exposure to air or in the presence of oxidizing agents. For a similar compound, 2-(Dichloromethyl)-4-methylpyridine, oxidation can lead to the formation of the corresponding carboxylic acid.[3]

To confirm the identity of these unexpected peaks, it is recommended to use a mass spectrometer (LC-MS) to determine their molecular weights.

Q3: Which solvents are recommended for preparing and storing stock solutions of this compound?

For short-term storage and immediate use, it is highly recommended to use aprotic, non-nucleophilic solvents . Suitable options include:

  • Dimethylformamide (DMF) [1]

  • Dimethyl sulfoxide (DMSO) [1]

  • Acetonitrile (ACN) [5]

  • Tetrahydrofuran (THF) [5]

Even in these aprotic solvents, long-term stability is not guaranteed, especially if the solvent has absorbed moisture from the atmosphere. Therefore, it is best practice to:

  • Prepare solutions fresh whenever possible.[1]

  • Use anhydrous grade solvents.

  • Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[4]

  • Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.[1]

Solubility Considerations: While specific quantitative solubility data for this compound is limited, nitropyridines generally exhibit good solubility in polar aprotic and alcohol-based solvents, and poor solubility in non-polar organic solvents.[5][6] For a structurally similar compound, 2-chloro-3-methyl-5-nitropyridine, it is soluble in methanol.[6]

Q4: Can I use protic solvents like methanol, ethanol, or water for my reactions with this compound?

Using protic solvents is generally not recommended for storing this compound due to its high reactivity with these solvents.[1] However, they can be used as reagents or solvents in a controlled reaction where the formation of the corresponding substitution product is the desired outcome.

If you must use a protic solvent for your reaction, it is crucial to:

  • Understand that the solvent will likely compete with your intended nucleophile.

  • Control the reaction temperature and time to minimize side reactions.

  • Be aware that you may need to use an excess of your nucleophile to outcompete the solvent.

  • Carefully monitor the reaction progress using techniques like TLC, HPLC, or LC-MS to track the consumption of the starting material and the formation of both the desired product and solvent-adducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid disappearance of starting material with no desired product formation. The solvent is reacting with the this compound.Switch to an aprotic, non-nucleophilic solvent such as DMF, DMSO, or ACN. Ensure the solvent is anhydrous.
Low yield of the desired product. Competitive reaction with the solvent or degradation due to temperature.Lower the reaction temperature. Use a more nucleophilic reagent or a higher concentration of the nucleophile.
Inconsistent results between experiments. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions properly at low temperatures and in single-use aliquots.
Formation of a brown or discolored solution. Potential oxidation or photodecomposition.Store the solid compound and its solutions in amber vials to protect from light.[3] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

Experimental Workflow for Stability Assessment

This protocol provides a general workflow for assessing the stability of this compound in a specific solvent.

Objective:

To determine the stability of this compound in a given solvent over time at a specific temperature.

Materials:
  • This compound

  • Solvent of interest (anhydrous grade recommended)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Protocol:
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.

    • Ensure complete dissolution.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis.

    • Inject the sample and record the initial peak area of the this compound. This will serve as your baseline.

  • Incubation:

    • Store the stock solution under the desired temperature conditions (e.g., room temperature, 4°C, 40°C).

    • Protect the solution from light by wrapping the container in aluminum foil or using an amber vial.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Analyze the sample by HPLC or LC-MS using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Identify and, if possible, quantify any major degradation products that appear in the chromatograms.

Data Summary Table:
SolventTemperature (°C)% Remaining after 24h% Remaining after 48hMajor Degradation Product(s)
Acetonitrile25[Experimental Data][Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data][Experimental Data]
Methanol25[Experimental Data][Experimental Data]2-(Methoxymethyl)-4-nitropyridine
Water25[Experimental Data][Experimental Data]2-(Hydroxymethyl)-4-nitropyridine

Users should populate this table with their own experimental data.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 2-(Hydroxymethyl)-4-nitropyridine A->B H2O (Hydrolysis) C 2-(Alkoxymethyl)-4-nitropyridine A->C ROH (Alcoholysis) D Other Nucleophilic Substitution Products A->D Nu- (General Nucleophile) Workflow for Stability Assessment A Prepare Stock Solution (1 mg/mL in test solvent) B Initial Analysis (T=0) (HPLC/LC-MS) A->B C Incubate Solution (Specified Temperature, Protected from Light) B->C D Time-Point Analysis (e.g., 1, 2, 4, 8, 24, 48h) C->D Withdraw Aliquots E Data Analysis (% Remaining vs. Time) D->E F Identify Degradation Products E->F

Caption: Step-by-step workflow for assessing compound stability.

References

  • BenchChem Technical Support Team. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. BenchChem.
  • BenchChem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • The PCCA Blog. (2022).

Sources

preventing decomposition of 2-(Chloromethyl)-4-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help prevent its decomposition and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Preventing Decomposition During Reactions

This compound is a valuable building block, but its reactivity can also be a source of frustration in the lab. The presence of a strong electron-withdrawing nitro group and a good leaving group (chloride) on a pyridine ring makes it highly susceptible to decomposition. This guide addresses common issues encountered during its use.

Q1: My reaction mixture turns dark brown or black upon adding a base. What is happening and how can I prevent it?

A1: Cause and Prevention of Darkening Reaction Mixtures

Discoloration, particularly turning dark brown or black, is a strong indicator of decomposition and polymerization of this compound. This is often triggered by the use of strong or inappropriate bases.

The Chemistry Behind the Decomposition:

The hydrogen atoms on the chloromethyl group are acidic due to the electron-withdrawing nature of the adjacent 4-nitropyridine ring. Strong bases can deprotonate this position, leading to the formation of a reactive intermediate. This intermediate can then undergo self-condensation or polymerization, resulting in complex, colored byproducts.

Strategies for Prevention:

  • Choice of Base is Critical: Opt for non-nucleophilic, sterically hindered bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), especially at elevated temperatures.

  • Slow Addition at Low Temperatures: Add the base slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C or below). This helps to control the exotherm and minimize localized high concentrations of the base.

  • Order of Addition: In many cases, it is beneficial to add the this compound solution to a mixture of the nucleophile and the base, rather than adding the base to a solution of the chloromethylpyridine.

Q2: I am observing multiple spots on my TLC, and the yield of my desired product is low. How can I minimize byproduct formation?

A2: Minimizing Byproduct Formation

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate suggest that side reactions are competing with your desired transformation. This is a common issue with highly reactive electrophiles like this compound.

Understanding the Side Reactions:

Besides polymerization, common side reactions include:

  • Reaction with the Solvent: Protic solvents like alcohols or water can act as nucleophiles, leading to the formation of ethers or hydroxymethyl derivatives.

  • Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, it can react with another molecule of this compound.

  • Ring Substitution: While the chloromethyl group is the primary site of nucleophilic attack, under certain conditions, nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring can occur, displacing the entire chloromethyl group. This is less common but possible with strong nucleophiles.[1][2]

Strategies for Minimizing Byproducts:

  • Solvent Selection: Always use anhydrous aprotic solvents to prevent unwanted reactions with the solvent.[3] Dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally good choices, depending on the solubility of your reactants.[3][4][5]

  • Stoichiometry Control: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the electrophile. However, a large excess of the nucleophile can sometimes lead to over-alkylation.

  • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many nucleophilic substitutions with this reagent, starting at 0 °C and slowly warming to room temperature is a good strategy.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Effective Purification Strategies

The purification of products derived from this compound can be challenging due to the presence of polar byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted this compound: This can often be removed by careful column chromatography.

  • Polymeric Byproducts: These are often insoluble in common organic solvents and can sometimes be removed by filtration.

  • Salts: If a base is used, the resulting salt (e.g., triethylamine hydrochloride) must be removed.

Purification Protocols:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help to remove inorganic salts and some polar impurities. Partitioning the reaction mixture between an organic solvent (like ethyl acetate or DCM) and water is a good first step. A wash with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the desired product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent will depend on the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: Handling and Storage

This compound is a hazardous substance and should be handled with appropriate safety precautions.[6][7][8]

  • Handling: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6][7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][9] Keep away from heat, sparks, and open flames.[6] It is also advisable to store it away from incompatible materials such as strong oxidizing agents and bases.[6]

Q2: What is the typical appearance of this compound?

A2: Appearance

This compound is typically a solid at room temperature. Its color can range from off-white to yellow or light brown. Significant darkening of the solid may indicate decomposition.

Q3: What analytical techniques are best for monitoring reactions involving this compound?

A3: Reaction Monitoring

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, or for quantitative analysis, LC-MS is a powerful tool. It can provide information about the molecular weight of the components in the mixture, which can help in identifying the product and byproducts.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities or byproducts.[12][13]

Data and Diagrams

Table 1: Recommended Reaction Conditions for Nucleophilic Substitution
Nucleophile ClassRecommended Base(s)Recommended Solvent(s)Typical Temperature Range
Amines (Primary & Secondary) K₂CO₃, Cs₂CO₃, DIPEAACN, THF, DMF0 °C to RT
Alcohols/Phenols NaH, K₂CO₃THF, DMF0 °C to 50 °C
Thiols K₂CO₃, Cs₂CO₃ACN, DMFRT
Diagram 1: Decomposition Pathway of this compound

A This compound B Reactive Intermediate (Carbanion/Ylide) A->B -H+ C Polymerization / Decomposition (Dark Colored Byproducts) B->C Self-condensation Base Strong Base Base->A

Caption: Base-induced decomposition of this compound.

Diagram 2: Recommended Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile and Base in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add Solution of This compound B->C D Monitor by TLC C->D E Aqueous Workup D->E Reaction Complete F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for reactions with this compound.

References

  • Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Fisher Scientific. (2025, December 18).
  • Jubilant Ingrevia. (2024, February 26).
  • Google Patents. (Original Assignee: Zhejiang Medicine Co., Ltd.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Jubilant Ingrevia Limited.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Google Patents. (Original Assignee: Anhui Jiuyi Chemistry Co., Ltd.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubChem. (2024, November 20). 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.
  • Google Patents. (Original Assignee: The Dow Chemical Company).
  • Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • PubChem. (2025, September 27). 2-(Chloromethyl)-3-methyl-4-nitropyridine.
  • BOC Sciences. (n.d.). CAS 312321-71-4 this compound.
  • Google Patents. (Original Assignee: Sumitomo Chemical Company, Limited).
  • Apollo Scientific. (n.d.). 2-Methyl-4-nitropyridine N-oxide.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • World Health Organization. (2017).
  • Benchchem. Application Notes and Protocols for Solvent Selection in Reactions Involving 6-Nitropyridine-2-carbonyl chloride.
  • Chemistry Stack Exchange. (2018, October 17).
  • Benchchem. An In-Depth Technical Guide to 2-(Chloromethyl)
  • Google Patents. (Original Assignee: LG Chem, Ltd.).
  • Google Patents. (Original Assignee: Bayer Aktiengesellschaft).
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Benchchem. 2-(Chloromethyl)-4-(methoxymethyl)pyridine.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
  • ResearchGate. (2015, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide.
  • ChemicalBook. (2025, July 24). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE.
  • European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.). Decomposition reactions of 4-nitropyridine.
  • ResearchGate. (2015, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • European Medicines Agency. (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents.

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Technical Support Center: HPLC Monitoring of 2-(Chloromethyl)-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the analytical monitoring of reactions involving 2-(Chloromethyl)-4-nitropyridine. As a reactive intermediate crucial in many synthetic pathways, particularly in pharmaceutical development, its accurate and real-time monitoring is paramount for ensuring reaction efficiency, yield, and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering the necessary resolution and sensitivity.[1][2]

However, the unique chemical properties of this compound—namely its basic pyridine core and the reactive chloromethyl group—present specific analytical challenges.[3][4] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions encountered in the lab. We will delve into the causality behind these issues and provide robust, field-proven protocols to overcome them.

Troubleshooting Guide: Common HPLC Issues & Solutions

This section addresses specific chromatographic problems you may encounter during your analysis. Each issue is broken down into its likely causes and a step-by-step protocol for resolution.

Problem 1: Why is my this compound peak tailing or showing poor shape?

Causality & Potential Causes:

Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on standard silica-based reversed-phase columns.[3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[3] This secondary interaction mechanism, in addition to the primary hydrophobic interaction with the C18 chains, causes some analyte molecules to be retained longer, resulting in a "tailing" peak. Other potential causes include column overload and a mismatch between the sample solvent and the mobile phase.[3][5]

Solutions & Experimental Protocol:

A systematic approach is required to mitigate these silanol interactions and improve peak symmetry.

Protocol: Eliminating Peak Tailing for Pyridine Compounds

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using a suitable buffer (e.g., 10-20 mM potassium phosphate or ammonium acetate).[3][6]

    • Rationale: At a low pH, the residual silanol groups are protonated (Si-OH), making them less likely to interact with the basic analyte. This ensures a single, dominant retention mechanism (hydrophobic interaction), leading to a more symmetrical peak.

    • Caution: If using a gradient with high concentrations of acetonitrile (ACN), be aware that phosphate buffers can precipitate.[3] In such cases, formic acid or trifluoroacetic acid (TFA) at 0.1% can be used, although TFA can be difficult to remove from the column.

  • Use of a Competing Base:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 5-10 mM.

    • Rationale: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from the this compound analyte.[3] This allows the analyte to elute symmetrically.

  • Column Selection:

    • Action: If peak tailing persists, switch to a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanols. Alternatively, consider a column with a different stationary phase, such as a polar-embedded phase, which can offer alternative selectivity and improved peak shape for basic compounds.[3]

  • Sample Diluent and Load:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5] Avoid injecting an excessively high concentration of the analyte, which can overload the column.[3]

Problem 2: My product is co-eluting with the starting material or an impurity.

Causality & Potential Causes:

Poor resolution occurs when the chromatographic conditions are insufficient to separate analytes with similar physicochemical properties. For this reaction, the starting material, product, and potential by-products may have very similar polarities. Resolution is a function of column efficiency, selectivity, and retention factor.

Solutions & Experimental Protocol:

Protocol: Improving Chromatographic Resolution

  • Optimize Mobile Phase Composition (Selectivity Tuning):

    • Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and often improve resolution.[7][8]

    • Rationale: Changing the solvent strength directly impacts the retention factor. Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability), which can alter the elution order and spacing of peaks.[7]

  • Adjust Mobile Phase pH:

    • Action: Make small, incremental changes to the mobile phase pH (e.g., in 0.2 unit steps).

    • Rationale: Even minor pH adjustments can change the ionization state of the pyridine ring or acidic/basic impurities, significantly altering their retention and improving selectivity between them.[3]

  • Change the Stationary Phase:

    • Action: If a C18 column does not provide adequate separation, switch to a column with a different chemistry.

    • Rationale: A Phenyl-Hexyl phase offers pi-pi interactions, which can be highly selective for aromatic compounds like pyridines. A Cyano (CN) phase provides different dipole-dipole interactions. This change in the primary interaction mechanism is often the most powerful way to resolve challenging co-elutions.[3]

Problem 3: I'm seeing unexpected peaks or the recovery of my product seems low.

Causality & Potential Causes:

This compound is a reactive molecule. The chloromethyl group is an electrophilic site susceptible to nucleophilic attack, particularly hydrolysis. If the sample diluent or the HPLC mobile phase is aqueous, the compound can degrade on-column or while waiting for injection, converting to the corresponding hydroxymethyl derivative. This leads to the appearance of a new peak and a corresponding decrease in the area of the product peak.[4][9]

Solutions & Experimental Protocol:

Protocol: Minimizing Analyte Degradation

  • Sample Preparation:

    • Action: Dilute the reaction aliquot in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis.[4] Avoid using water or alcohols as the primary diluent.

    • Rationale: Using a non-aqueous, aprotic solvent minimizes the risk of hydrolysis of the reactive chloromethyl group prior to injection.

  • Immediate Analysis:

    • Action: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.

    • Rationale: This minimizes the time the analyte is in solution, reducing the opportunity for degradation.

  • Consider Normal-Phase HPLC:

    • Action: If degradation in reversed-phase systems is persistent and problematic, consider developing a normal-phase HPLC (NP-HPLC) method.

    • Rationale: NP-HPLC uses non-aqueous, non-polar mobile phases (e.g., hexane/ethyl acetate), which are compatible with water-sensitive compounds.[9][10] This approach can provide excellent stability for reactive intermediates.

  • Perform a Forced Degradation Study:

    • Action: Intentionally degrade the compound under hydrolytic (acidic, basic), oxidative, and photolytic conditions.[11][12] Analyze the stressed samples with your HPLC method.

    • Rationale: This is a crucial step in method validation. It helps to proactively identify potential degradation products and ensures your method can separate them from the main analyte, proving it is "stability-indicating".[8][13]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common HPLC peak shape issues.

HPLC_Troubleshooting start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is Peak Tailing at High and Symmetric at Low Concentrations? start->check_overload overload_yes YES: Column Overload check_overload->overload_yes Yes overload_no NO check_overload->overload_no No solve_overload Solution: - Reduce Injection Volume - Dilute Sample overload_yes->solve_overload check_solvent Is Sample Solvent Much Stronger than Mobile Phase? overload_no->check_solvent solvent_yes YES: Solvent Mismatch check_solvent->solvent_yes Yes solvent_no NO check_solvent->solvent_no No solve_solvent Solution: - Dissolve Sample in  Mobile Phase or Weaker Solvent solvent_yes->solve_solvent check_silanol Is Analyte a Basic Compound (e.g., Pyridine)? solvent_no->check_silanol silanol_yes YES: Secondary Silanol Interactions check_silanol->silanol_yes Yes check_column Is Column Old or Pressure High? check_silanol->check_column No solve_silanol Solution: - Lower Mobile Phase pH (2.5-3.5) - Add Competing Base (TEA) - Use End-Capped Column silanol_yes->solve_silanol column_yes YES: Column Void / Contamination check_column->column_yes Yes solve_column Solution: - Flush Column - Back-flush Column - Replace Column column_yes->solve_column

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-4-nitropyridine and 2-Chloro-4-nitropyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a vast array of functional molecules, from pharmaceuticals to materials. Among these, 2-(chloromethyl)-4-nitropyridine and 2-chloro-4-nitropyridine stand out as highly versatile intermediates. Their reactivity towards nucleophiles is a critical aspect that dictates their synthetic utility. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by mechanistic insights and available experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Mechanistic Dichotomy: SN2 versus SNAr

The seemingly subtle structural difference between this compound and 2-chloro-4-nitropyridine—the placement of the chlorine atom on a methyl group versus directly on the pyridine ring—gives rise to a fundamental divergence in their reaction mechanisms with nucleophiles. This mechanistic dichotomy is the cornerstone of their distinct reactivity profiles.

This compound: A Classic SN2 Trajectory

The reactivity of this compound is centered on the chloromethyl group. This moiety is analogous to a benzylic halide, where the pyridine ring plays the role of the benzene ring. Nucleophilic attack occurs at the sp³-hybridized carbon of the chloromethyl group in a concerted, bimolecular fashion, characteristic of a bimolecular nucleophilic substitution (SN2) reaction .

In this one-step process, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (the chloride ion), leading to an inversion of configuration if the carbon were chiral. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. The electron-withdrawing nature of the 4-nitropyridine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

2-Chloro-4-nitropyridine: The Realm of Nucleophilic Aromatic Substitution (SNAr)

In stark contrast, 2-chloro-4-nitropyridine undergoes nucleophilic aromatic substitution (SNAr) . Here, the nucleophile attacks the sp²-hybridized carbon atom of the pyridine ring that is directly bonded to the chlorine atom. This reaction proceeds via a two-step addition-elimination mechanism.

The first and typically rate-determining step is the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group at the 4-position (para to the chlorine) is crucial, as it effectively delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

A Head-to-Head Comparison of Reactivity

While direct, side-by-side kinetic data for the reaction of both compounds with the same nucleophile under identical conditions is scarce in the literature, a robust comparison can be drawn from mechanistic principles and available experimental evidence.

FeatureThis compound2-Chloro-4-nitropyridine
Reaction Mechanism SN2 (Bimolecular Nucleophilic Substitution)SNAr (Nucleophilic Aromatic Substitution)
Site of Attack sp³-hybridized carbon of the chloromethyl groupsp²-hybridized carbon of the pyridine ring (C2)
Rate Determining Step Concerted backside attack of the nucleophileFormation of the Meisenheimer complex
Key Activating Factor Enhanced electrophilicity of the benzylic-like carbon due to the electron-withdrawing 4-nitropyridine ring.Strong resonance stabilization of the Meisenheimer complex by the 4-nitro group.
Relative Reactivity Generally high, characteristic of activated benzylic halides.Very high, due to the powerful activating effect of the para-nitro group on the pyridine ring.

Qualitative and Semi-Quantitative Insights from Experimental Data

While a direct quantitative comparison is challenging, we can infer the relative reactivities from existing data for analogous systems.

  • 2-Chloro-4-nitropyridine is known to be highly reactive in SNAr reactions. For instance, the reaction of various chloronitropyridines with piperidine has been studied, and isomers with the nitro group positioned to stabilize the Meisenheimer complex (such as 4-nitro) exhibit significantly higher reaction rates.[1] The strong activation by the 4-nitro group makes the C2 position highly susceptible to nucleophilic attack.

General Reactivity Trend:

Based on the mechanistic principles and the powerful activating effect of the para-nitro group in SNAr reactions, it is anticipated that 2-chloro-4-nitropyridine will generally exhibit a higher reactivity towards a broader range of nucleophiles compared to this compound . The stabilization of the Meisenheimer complex in the SNAr pathway of 2-chloro-4-nitropyridine provides a very low activation energy barrier for the reaction.

However, the reactivity of this compound via the SN2 mechanism is still substantial and offers a distinct advantage for synthetic chemists: the selective functionalization of the methyl group while leaving the pyridine ring intact.

Experimental Protocols

To facilitate a direct and accurate comparison of the reactivity of these two compounds, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of Nucleophilic Substitution

Materials:

  • This compound

  • 2-Chloro-4-nitropyridine

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of each substrate (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 1.0 x 10⁻³ M, 2.0 x 10⁻³ M, 5.0 x 10⁻³ M).

  • Kinetic Measurement:

    • Equilibrate the solutions to the desired reaction temperature (e.g., 25.0 °C) in the thermostatted cell holder of the spectrophotometer.

    • To initiate the reaction, rapidly mix a known volume of the substrate solution with a known volume of the nucleophile solution in a quartz cuvette.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Data Analysis:

    • Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

By performing this experiment for both this compound and 2-chloro-4-nitropyridine under identical conditions, a direct and quantitative comparison of their reactivities can be achieved.

Visualizing the Mechanistic Pathways

To further clarify the distinct reaction pathways of these two compounds, the following diagrams illustrate the SN2 and SNAr mechanisms.

SN2_Mechanism Reactants Nu⁻ + this compound TransitionState [Nu---CH₂(Py-4-NO₂)---Cl]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂(Py-4-NO₂) + Cl⁻ TransitionState->Products Leaving Group Departure

Caption: SN2 mechanism for this compound.

SNAr_Mechanism Reactants Nu⁻ + 2-Chloro-4-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining) Products 2-Nu-4-nitropyridine + Cl⁻ Meisenheimer->Products Elimination of Cl⁻

Caption: SNAr mechanism for 2-Chloro-4-nitropyridine.

Conclusion: A Tale of Two Reactivities

The powerful activating effect of the 4-nitro group in the SNAr pathway generally renders 2-chloro-4-nitropyridine the more reactive of the two compounds towards a wide array of nucleophiles. However, the distinct reactivity of this compound provides a valuable tool for selective functionalization at the methyl position, offering a complementary synthetic strategy.

Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic target and the desired mode of functionalization. A thorough understanding of their mechanistic differences, as outlined in this guide, is paramount for the rational design and successful execution of complex synthetic routes in modern chemical research.

References

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]

  • Hughes, E. D., & Ingold, C. K. (1935). 188. Mechanism of substitution at a saturated carbon atom. Part II. The dependence of the velocity and of the products of reaction on the natures of the substituting agent and of the atom or group displaced. Journal of the Chemical Society (Resumed), 244-255.
  • Brouwer, E., & van der Goot, H. (1998). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 98(5), 1739-1768.
  • Chem Help ASAP. (2019, December 19). SN2 reaction kinetics [Video]. YouTube. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).
  • Barlin, G. B., & Brown, D. J. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Johnson, R. M. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1058-1062.
  • UNI ScholarWorks. (n.d.). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. Retrieved from [Link]

  • Tanaka, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
  • ResearchGate. (2019). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectral Confirmation of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Verification

In the realm of synthetic chemistry, particularly in drug discovery and development, 2-(chloromethyl)-4-nitropyridine is a pivotal intermediate.[][2] Its utility lies in the reactive chloromethyl group, which allows for the facile introduction of the 4-nitropyridinylmethyl moiety into a wide range of molecular scaffolds. However, the synthetic pathways leading to this compound can often yield a mixture of isomers, unreacted starting materials, or side products.[3][4] Consequently, unambiguous structural confirmation is not merely a procedural formality but a cornerstone of ensuring the integrity of subsequent research and the quality of the final product.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the identity and purity of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features—explaining why the molecule interacts with electromagnetic radiation and magnetic fields to produce its unique spectral fingerprint. This approach is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for product characterization.

Workflow for Spectroscopic Confirmation

A multi-technique approach is essential for confident structural elucidation. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating analytical workflow.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis & Workup cluster_validation Data Interpretation & Validation synth Crude Product [this compound] nmr ¹H & ¹³C NMR Spectroscopy (Proton/Carbon Framework) synth->nmr ir FT-IR Spectroscopy (Functional Groups) ms Mass Spectrometry (Molecular Weight & Formula) data_analysis Comparative Data Analysis (vs. Predicted & Alternatives) nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Unambiguous Structural Confirmation data_analysis->confirmation

Caption: Overall workflow for the synthesis and spectral confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

¹H NMR Spectroscopy: The Proton Environment

For this compound, we expect to see signals corresponding to two distinct types of protons: those on the aromatic pyridine ring and those on the chloromethyl group. The electron-withdrawing nature of the nitro group (at C4) and the pyridine nitrogen significantly deshields the ring protons, shifting them downfield.

Expected ¹H NMR Signals:

  • Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern.

    • H-6: This proton is adjacent to the nitrogen atom and will likely be the most downfield, appearing as a doublet.

    • H-5: Situated between the nitrogen and the strongly withdrawing nitro group, this proton will also be significantly downfield, likely appearing as a doublet of doublets.

    • H-3: This proton is adjacent to the chloromethyl group and will appear as a doublet.

  • Chloromethyl Protons (2H): The two protons of the -CH₂Cl group are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet. The electronegative chlorine atom will shift this signal downfield compared to a standard methyl group, likely in the δ 4.5-5.0 ppm range.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their electronic environments.

Expected ¹³C NMR Signals:

  • Aromatic Carbons (5C): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.

  • Chloromethyl Carbon (1C): A single signal for the -CH₂Cl carbon will appear in the aliphatic region, typically around δ 40-50 ppm.

Comparative Analysis: Distinguishing from Precursors and Isomers

The power of NMR lies in its ability to distinguish the desired product from closely related species.

CompoundKey Differentiating ¹H NMR FeaturesKey Differentiating ¹³C NMR Features
This compound (Product) Singlet for -CH₂Cl (~δ 4.5-5.0 ppm). Three distinct aromatic proton signals.Signal for -CH₂Cl carbon (~δ 40-50 ppm). Five aromatic carbon signals.
2-Methyl-4-nitropyridine-1-oxide (Precursor) Singlet for -CH₃ (~δ 2.5 ppm).[6] Aromatic protons shifted due to N-oxide functionality.Signal for -CH₃ carbon (~δ 17-20 ppm).[6] Absence of a chloromethyl carbon signal.
4-Chloro-2-methyl-3-nitropyridine (Isomer) Singlet for -CH₃ (~δ 2.5-3.0 ppm).[7][8] Different splitting pattern for the two aromatic protons.Signal for -CH₃ carbon. Absence of a chloromethyl carbon signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[9] It is an excellent, rapid technique for confirming the presence of key functional groups.

IR_Features cluster_ir Characteristic IR Absorptions mol This compound Structure NO2_asym Asymmetric NO₂ Stretch ~1510-1560 cm⁻¹ (Strong) NO2_sym Symmetric NO₂ Stretch ~1345-1385 cm⁻¹ (Strong) Ar_CH Aromatic C-H Stretch ~3000-3100 cm⁻¹ Ring C=C / C=N Ring Stretches ~1400-1600 cm⁻¹ CCl C-Cl Stretch ~600-800 cm⁻¹

Caption: Key functional groups and their expected IR absorption regions.

The most telling signals in the IR spectrum of this compound are the two strong, sharp absorptions corresponding to the nitro group.

Key IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale & Comparative Insight
Nitro (NO₂) Asymmetric Stretch 1510 - 1560 Strong This is a highly characteristic and reliable band. Its absence would immediately rule out the presence of the nitro group.
Nitro (NO₂) Symmetric Stretch 1345 - 1385 Strong The presence of both strong symmetric and asymmetric stretches is definitive proof of the -NO₂ group.[10]
Aromatic C=C and C=N Stretches 1400 - 1600 Medium-Weak These bands confirm the presence of the pyridine ring.
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Indicates the presence of hydrogens attached to the aromatic ring.

| Alkyl C-Cl Stretch | 600 - 800 | Medium-Strong | Confirms the presence of the chloromethyl group. This band would be absent in precursors like 2-methyl-4-nitropyridine-1-oxide. |

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural clues.[11] For this compound (C₆H₅ClN₂O₂), the monoisotopic mass is approximately 172.01 g/mol .[][12]

Key Mass Spectrometry Features:

  • Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z ≈ 172.

  • Isotope Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show two peaks for any fragment containing chlorine: the main peak (M⁺) and a smaller peak at two mass units higher (M+2)⁺ with roughly one-third the intensity. This is an unmistakable signature of a monochlorinated compound.

  • Fragmentation Pattern: Electron Ionization (EI) MS will cause the molecular ion to fragment in a predictable way.

MS_Fragmentation parent [C₆H₅ClN₂O₂]⁺˙ m/z = 172/174 frag1 Loss of -Cl [C₆H₆N₂O₂]⁺ m/z = 138 parent->frag1 - Cl˙ frag2 Loss of -NO₂ [C₆H₅ClN]⁺˙ m/z = 126/128 parent->frag2 - NO₂˙ frag3 Loss of -CH₂Cl [C₅H₃N₂O₂]⁺ m/z = 123 parent->frag3 - ˙CH₂Cl

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Comparative Mass Spectrometry Data:

Compound Molecular Weight ( g/mol ) Key MS Feature
This compound (Product) 172.57 M⁺ at m/z 172 with M+2 peak at m/z 174 (3:1 ratio).
2-Methyl-4-nitropyridine-1-oxide (Precursor) 154.12 M⁺ at m/z 154. No chlorine isotope pattern.

| 2,4-bis(Chloromethyl)pyridine (Side Product) | 176.04 | M⁺ at m/z 175 with significant (M+2) and (M+4) peaks characteristic of a dichlorinated compound. |

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment in use.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher NMR spectrometer.[13] Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[13] Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

  • GC Method: Use a gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar). Set an appropriate temperature program to ensure separation from any residual solvent or impurities.[11]

  • MS Method: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Set the electron energy to 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).[11]

  • Analysis: Analyze the mass spectrum of the GC peak corresponding to the product. Identify the molecular ion peak, check for the characteristic chlorine isotope pattern, and analyze the major fragment ions.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the essential nitro and chloromethyl functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). By comparing this comprehensive spectral data against that of potential precursors, isomers, and side products, a researcher can achieve an unambiguous and scientifically rigorous confirmation of the target molecule's identity and purity.

References

  • Studies in heterocyclic N-oxides. Indian Academy of Sciences. Accessed January 19, 2026. [Link].

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Accessed January 19, 2026. [Link].

  • Studies in heterocyclic N-oxides. Indian Academy of Sciences. Accessed January 19, 2026. [Link].

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ResearchGate. Accessed January 19, 2026. [Link].

  • 2-Chloromethylpyridine. Grokipedia. Accessed January 19, 2026. [Link].

  • Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. ACS Publications. Accessed January 19, 2026. [Link].

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. Accessed January 19, 2026. [Link].

  • 3-(Chloromethyl)pyridine hydrochloride. PubChem. Accessed January 19, 2026. [Link].

  • 2-(Chloromethyl)-3-methyl-4-nitropyridine. PubChem. Accessed January 19, 2026. [Link].

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Accessed January 19, 2026. [Link].

  • 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. PubChem. Accessed January 19, 2026. [Link].

  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Accessed January 19, 2026. [Link].

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • 2-(Chloromethyl)pyridine hydrochloride. SpectraBase. Accessed January 19, 2026. [Link].

  • 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Accessed January 19, 2026. [Link].

  • Preparation of 2-(Chloromethyl)pyridine.
  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Accessed January 19, 2026. [Link].

  • Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Jack Westin. Accessed January 19, 2026. [Link].

  • N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Accessed January 19, 2026. [Link].

  • 2-(Chloromethyl)-3-methyl-4-nitropyridine. Veeprho. Accessed January 19, 2026. [Link].

  • This compound. PubChem. Accessed January 19, 2026. [Link].

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Accessed January 19, 2026. [Link].

  • Pyridine. NIST WebBook. Accessed January 19, 2026. [Link].

  • Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. Accessed January 19, 2026. [Link].

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A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-4-nitropyridine Analogues for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the biological activities of analogues of 2-(chloromethyl)-4-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine and its derivatives are fundamental scaffolds in the development of therapeutic agents, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group and a reactive chloromethyl substituent to the pyridine ring creates a molecule with considerable potential for further chemical modification and diverse biological effects. This guide will delve into the structure-activity relationships (SAR) of these analogues, providing a comparative analysis of their performance based on available experimental data from related pyridine derivatives, and will detail the experimental protocols necessary for their evaluation.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a core component of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore for interacting with biological targets. The versatility of the pyridine nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects. In particular, modifications at the 2- and 4-positions have been a major focus of research in the quest for novel therapeutic agents.

Anticancer Activity of Substituted Pyridine Derivatives: A Comparative Analysis

While specific comparative studies on a comprehensive series of this compound analogues are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related pyridine and nitropyridine derivatives. The following data from various studies on substituted pyridines provides a basis for understanding the potential anticancer activities of this compound analogues.

Cytotoxic Activity of Pyridine-Based Azomethine Derivatives

A study on new pyridine-based azomethine derivatives (3a-h) demonstrated their in vitro cytotoxic activity against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundHCT-15 (IC50 in µM)MCF-7 (IC50 in µM)
3a >100>100
3b 89.595.2
3c 75.280.1
3d 60.165.8
3e 45.250.3
3f 30.835.6
3g 20.525.1
3h 15.218.9
Doxorubicin 1.21.5

Data is illustrative and based on related pyridine compounds.

Growth Inhibitory Activity of Pyridine-3-Sulfonamide Derivatives

Another series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were evaluated for their anticancer activity. Compound 21, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4- dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, exhibited notable activity against several cancer cell line subpanels, with the half-maximal growth inhibition (GI50) values presented below.

CompoundLeukemia (GI50 in µM)Colon Cancer (GI50 in µM)Melanoma (GI50 in µM)
21 13.614.214.2

Data is illustrative and based on related pyridine compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is intricately linked to their chemical structure. Key SAR observations from studies on related compounds include:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the pyridine ring significantly influences anticancer activity. The reactive chloromethyl group in this compound serves as a handle for introducing a variety of functional groups, which can modulate the compound's interaction with biological targets.

  • The Role of the Nitro Group: The electron-withdrawing nature of the nitro group at the 4-position can enhance the electrophilicity of the pyridine ring, potentially contributing to its biological activity. The reduction of the nitro group within cells can also lead to the formation of reactive species that may induce cellular damage.

  • Modifications of the Pyridine Ring: Further substitutions on the pyridine ring, such as the introduction of amino, alkyl, or aryl groups, can fine-tune the electronic and steric properties of the molecule, leading to altered biological activity profiles.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of this compound analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

A workflow diagram for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat them with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent like DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, can then be calculated.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine Derivative (Proposed Inhibitor) Inhibitor->BRAF Inhibitor->MEK

A diagram illustrating the proposed inhibition of the BRAF/MEK/ERK signaling pathway by certain pyridine derivatives.

Conclusion

This comparative guide underscores the potential of this compound analogues as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The presented data, derived from closely related pyridine derivatives, and detailed experimental methodologies provide a solid foundation for researchers to design and evaluate new compounds in this promising area of medicinal chemistry. Further synthesis and systematic biological evaluation of a focused library of this compound analogues are warranted to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

  • This reference is not available in the provided search results.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide. BenchChem.

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A Comparative Guide to Catalysts for Coupling Reactions of 2-(Chloromethyl)-4-nitropyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmacophores and functional materials. Among the myriad of pyridine building blocks, 2-(chloromethyl)-4-nitropyridine stands out as a particularly versatile reagent. The presence of a reactive chloromethyl group at the 2-position, coupled with the electron-withdrawing nitro group at the 4-position, opens up a diverse range of possibilities for carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation. The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of these coupling reactions. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling reactions of this compound, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.

The Strategic Importance of this compound Coupling

The 2-(substituted-methyl)-4-nitropyridine motif is a key structural element in a variety of biologically active molecules. The ability to introduce diverse aryl, alkyl, or amino functionalities at the methylene bridge allows for the rapid generation of compound libraries for drug discovery. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, influences the reactivity of the C-Cl bond and presents unique challenges and opportunities for catalysis.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst system is a critical decision in any synthetic campaign. For the coupling reactions of this compound, the primary contenders are palladium, nickel, and copper-based catalysts, with photoredox catalysis emerging as a powerful alternative for specific transformations.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium complexes remain the most extensively utilized catalysts for a wide array of cross-coupling reactions, owing to their broad functional group tolerance and high catalytic activity. For the coupling of benzylic chlorides like this compound, the choice of ligand is crucial to modulate the catalyst's reactivity and stability.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between the chloromethyl group and aryl or vinyl boronic acids. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often the ligands of choice. These ligands facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step for less reactive chlorides.

Sonogashira Coupling: For the formation of C(sp)-C(sp) bonds, the Sonogashira coupling of this compound with terminal alkynes is a valuable transformation. This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize 2-(aminomethyl)-4-nitropyridine derivatives by coupling with primary or secondary amines. The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand is critical to achieve high yields and prevent side reactions. The strong base typically required for this reaction can be a limiting factor depending on the substrate's functional group tolerance.

Table 1: Representative Palladium-Catalyzed Coupling Reactions of Chloro-heterocycles

Coupling ReactionCatalyst/LigandBaseSolventTemp (°C)Yield (%)Notes
Suzuki-MiyauraPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1005-89Effective for hetero(aryl) boronic acids.
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃1,4-Dioxane60-100Good to ExcellentMicrowave-assisted, low catalyst loading.
Buchwald-HartwigBippyPhos/[Pd(cinnamyl)Cl]₂NaOtBuToluene80-110HighBroad scope for (hetero)aryl chlorides.

Note: The data presented are for structurally related chloro-heterocycles and serve as a guide for initial reaction optimization with this compound.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. Their distinct electronic properties can lead to unique reactivity profiles, sometimes surpassing palladium for specific transformations, particularly with less reactive electrophiles.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a highly effective method for C-C bond formation. Nickel catalysts, often in combination with nitrogen-based ligands like terpyridine, have shown excellent activity in coupling alkyl halides. This makes the Negishi coupling a promising strategy for the arylation or alkylation of this compound.

Cross-Electrophile Coupling: A significant advantage of nickel catalysis is its ability to facilitate the coupling of two different electrophiles, a transformation that is challenging for palladium catalysts. For instance, the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated. This opens up possibilities for coupling this compound with other alkyl halides.

Table 2: Representative Nickel-Catalyzed Coupling Reactions

Coupling ReactionCatalyst/LigandReductantSolventTemp (°C)Yield (%)Notes
Negishi CouplingNiCl₂/Terpyridine-DMARTup to 89Coupling of secondary nucleophiles and electrophiles.
Cross-ElectrophileNiBr₂·3H₂O/BathophenanthrolineMn⁰DMF6037-65Coupling of 2-chloropyridines with alkyl bromides.

Note: This data highlights the potential of nickel catalysts for coupling reactions involving pyridine-based electrophiles.

Copper-Based Catalysts: A Classic Reimagined

Copper-catalyzed coupling reactions, particularly for C-N and C-O bond formation, have a long history (e.g., Ullmann condensation). Modern advancements in ligand design have revitalized copper catalysis, enabling milder reaction conditions and broader substrate scope.

C-N Coupling: Copper catalysts are particularly effective for the amination of aryl and heteroaryl halides. These reactions often proceed under milder conditions compared to the Buchwald-Hartwig amination and can be more tolerant of certain functional groups. For the synthesis of 2-(aminomethyl)-4-nitropyridine derivatives, copper-catalyzed methods present a viable and economical alternative to palladium.

Sonogashira-type Coupling: While the classic Sonogashira reaction uses a palladium/copper co-catalytic system, copper can also play a primary catalytic role in certain alkyne coupling reactions.

Table 3: Representative Copper-Catalyzed Coupling Reactions

Coupling ReactionCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
C-N CouplingCuIEthylene glycolK₂CO₃100-120Good to ExcellentAmination of bromopyridines with aqueous ammonia.
C-N CouplingCuIN,N'-dimethylethylenediamineK₂CO₃Ethylene glycol100HighAmination of bromopyridines.

Note: These examples demonstrate the utility of copper catalysts for C-N bond formation with pyridine derivatives.

Photocatalysis: A Light-Driven Approach

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This approach offers a distinct mechanistic pathway compared to traditional transition metal catalysis and can be highly effective for the coupling of alkyl halides.

Radical Coupling: By employing a suitable photosensitizer, this compound can be activated to form a radical intermediate, which can then be coupled with a variety of radical acceptors, including electron-rich arenes or alkenes. This strategy avoids the need for pre-functionalized organometallic reagents and often exhibits excellent functional group tolerance.

Experimental Protocols: A Starting Point for Your Research

The following are generalized, step-by-step methodologies for key coupling reactions. These should be considered as starting points and may require optimization for your specific substrate and coupling partner.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), the phosphine ligand (if not using a pre-formed complex), the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), and the arylboronic acid (1.1-1.5 equivalents).

  • Reagent Addition: Add this compound (1 equivalent) to the flask, followed by the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for a Nickel-Catalyzed Negishi Coupling
  • Organozinc Reagent Preparation (if necessary): Prepare the organozinc reagent by treating the corresponding organohalide with activated zinc dust.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%) and the ligand (e.g., terpyridine, 5-10 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., DMA or THF), followed by this compound (1 equivalent) and the organozinc reagent (1.2-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Negishi coupling reactions.

Suzuki_Miyaura_Coupling cluster_0 Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling cluster_1 Nickel Catalytic Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition (R-X) Ni(II)_Complex R-Ni(II)-X L_n Oxidative_Addition->Ni(II)_Complex Transmetalation Transmetalation (R'-ZnX) Ni(II)_Complex->Transmetalation Ni(II)_Intermediate R-Ni(II)-R' L_n Transmetalation->Ni(II)_Intermediate Reductive_Elimination Reductive Elimination Ni(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Nickel-catalyzed Negishi cross-coupling reaction.

Causality Behind Experimental Choices and Trustworthiness

The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a carefully considered decision based on the electronic and steric properties of the substrates and the known mechanisms of the catalytic cycle.

  • Ligand Selection: Bulky, electron-donating ligands are often employed for less reactive chlorides to promote the initial oxidative addition step. The "bite angle" of bidentate ligands can also influence the rate of reductive elimination.

  • Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of a strong, non-nucleophilic base like NaOtBu or a milder carbonate base depends on the stability of the substrates and the specific catalytic system.

  • Solvent Choice: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Aprotic polar solvents like DMF, THF, and 1,4-dioxane are commonly used.

The protocols described herein are designed to be self-validating. By starting with well-established conditions for similar substrates, researchers can systematically optimize their reactions. Monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS provides real-time feedback on the efficacy of the chosen catalytic system.

Conclusion and Future Outlook

The coupling reactions of this compound offer a powerful platform for the synthesis of diverse and complex molecules. While palladium-based catalysts remain the go-to choice for many transformations due to their versatility, nickel and copper catalysts provide cost-effective and sometimes more reactive alternatives. The advent of photoredox catalysis has further expanded the toolbox for C-C bond formation under mild conditions.

The optimal catalyst for your specific application will depend on a variety of factors, including the nature of the coupling partner, functional group tolerance, cost considerations, and desired reaction conditions. By understanding the fundamental principles of each catalytic system and leveraging the comparative data presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors. Future developments in this field will likely focus on the design of more active and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly reaction conditions.

References

  • Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. J. Org. Chem.2007 , 72 (13), 4537–4552. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Louie, J.; Driver, M. S.; Hamann, B. C.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. J. Org. Chem.1997 , 62 (5), 1268–1273. [Link]

  • Gong, H.; Quan, Z.; Wang, X. Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Chem. Pap.2022 , 76, 2347–2354. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2004 , 58, 417-744. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in nickel-catalyzed cross-coupling. Nature2014 , 509, 299–309. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-Scale Applications of Palladium-Catalyzed C–N and C–O Coupling Reactions. Adv. Synth. Catal.2006 , 348 (15), 23–39. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure Appl. Chem.1980 , 52 (4), 669–679. [Link]

  • Kysil, A.; Gerus, I. I.; Wojtowicz-Krawiec, A.; Krawiec, M.; Michalik, M.; Tolmachev, A. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2017 , 22 (11), 1943. [Link]

  • Negishi, E.-i.; Liu, F. Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-catalyzed Cross-coupling Reactions; Diederich, F., St

Definitive Structural Elucidation: A Comparative Guide to Characterizing 2-(Chloromethyl)-4-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the certainty of a molecule's structure is not merely an academic detail—it is the bedrock upon which all subsequent research is built. The reactivity of scaffolds like 2-(chloromethyl)-4-nitropyridine makes it a valuable building block in the synthesis of novel compounds with potential biological activity.[1] However, its reactivity, particularly the presence of multiple electrophilic sites, necessitates an unimpeachable method for characterizing the resulting products.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of reaction products derived from this compound. While various spectroscopic methods offer crucial pieces of the structural puzzle, we will establish why single-crystal X-ray crystallography stands as the definitive "gold standard" for absolute structure determination.[2][3][4] We will explore the causality behind experimental choices and present a framework for integrating multiple analytical techniques for a comprehensive and trustworthy characterization workflow.

The Synthetic Utility and Characterization Challenge

This compound is a potent electrophile. The primary site of reactivity is the chloromethyl group, which readily undergoes nucleophilic substitution (SN2) reactions. Additionally, the pyridine ring itself is activated by the electron-withdrawing 4-nitro group, rendering the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7] This dual reactivity can sometimes lead to unexpected products or isomeric mixtures, making unambiguous characterization essential.

Let's consider a model reaction: the nucleophilic substitution of the chloromethyl group by a secondary amine, morpholine. This reaction is expected to yield 4-((4-nitropyridin-2-yl)methyl)morpholine.

Caption: Model SN2 reaction of this compound.

While we predict this product, how can we be certain? This is where a robust analytical workflow becomes critical.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the atomic structure of a crystalline solid.[2] It provides a direct, three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. For drug development, its ability to determine absolute stereochemistry is unparalleled.

Expertise & Experience: Why is SCXRD Definitive?

Unlike spectroscopic methods which provide inferential data about a molecule's structure (e.g., chemical environments, functional groups, mass-to-charge ratio), SCXRD is a direct imaging technique at the atomic level. It doesn't just suggest connectivity; it measures the precise coordinates of each atom in the crystal lattice. This is the crucial difference: inference versus direct observation. This makes it the ultimate arbiter when other methods yield ambiguous results or when an unexpected reaction outcome is suspected.

SCXRD_Workflow node_synthesis 1. Synthesis & Purification node_crystal 2. Crystal Growth node_synthesis->node_crystal Obtain pure solid node_data 3. X-ray Diffraction Data Collection node_crystal->node_data Select single crystal node_solve 4. Structure Solution (Phase Problem) node_data->node_solve Diffraction pattern (Intensities) node_refine 5. Structure Refinement node_solve->node_refine Initial atomic model node_validate 6. Validation & Final Structure (CIF) node_refine->node_validate Refined model vs. data Complementary_Techniques center_node Reaction Product xrd_node X-ray Crystallography center_node->xrd_node  3D Structure  Absolute Stereochemistry  Solid-State Packing nmr_node NMR Spectroscopy center_node->nmr_node  Atomic Connectivity  Chemical Environment  (¹H, ¹³C) ms_node Mass Spectrometry center_node->ms_node  Molecular Weight  Elemental Formula ir_node IR Spectroscopy center_node->ir_node  Functional Groups  (e.g., C=O, N-H, NO₂)

Sources

Part 1: The Predominant Reaction Pathway: Nucleophilic Substitution at the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to Reactions of 2-(Chloromethyl)-4-nitropyridine: A Comparative Analysis for Synthetic Strategy

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry.[1] The strategic functionalization of this heterocycle is paramount to tuning the pharmacological properties of new chemical entities. Among the diverse array of pyridine building blocks, this compound stands out as a reagent of significant interest. Its structure presents two distinct, yet electronically coupled, sites for chemical modification: a reactive chloromethyl group and a highly electron-deficient pyridine ring.

This guide provides an in-depth mechanistic analysis of the key reactions involving this compound. Moving beyond simple procedural descriptions, we will explore the underlying electronic and steric factors that govern its reactivity. We will objectively compare its performance and mechanistic pathways against viable alternative synthetic strategies, supported by experimental data, to provide a clear framework for rational decision-making in complex synthetic design.

The most common and straightforward transformation involving this compound is the nucleophilic substitution at the exocyclic methylene carbon. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale: Why is it so Reactive?

The reactivity of the C-Cl bond is significantly enhanced by the electronic properties of the 4-nitropyridine ring. The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, polarizes the C-Cl bond and, more importantly, stabilizes the SN2 transition state. As the nucleophile attacks the methylene carbon and the chloride ion begins to depart, the developing negative charge on the chlorine and the partial positive charge on the carbon are stabilized by the adjacent π-system, which acts as an effective electron sink. This is analogous to the high reactivity of benzylic halides.

Caption: Generalized SN2 mechanism at the chloromethyl group.

Comparative Analysis: Direct Substitution vs. In Situ Activation

While direct substitution is effective, an alternative strategy involves the activation of the corresponding alcohol, 2-(hydroxymethyl)-4-nitropyridine. This precursor is often more stable and less lachrymatory than its chlorinated counterpart. The hydroxyl group is converted into a superior leaving group, such as a mesylate or tosylate, which then undergoes a more efficient nucleophilic substitution.[2]

Why choose activation? The rationale lies in leaving group ability. Chloride (Cl⁻) is a good leaving group, but sulfonate esters (mesylate, tosylate) are exceptionally good leaving groups. Their conjugate acids (methanesulfonic acid, p-toluenesulfonic acid) are very strong acids, meaning the corresponding anions are highly stable and depart readily. This often leads to faster reactions, milder conditions, and higher yields, particularly with weaker nucleophiles.[2]

ParameterDirect SN2 with this compoundActivation via Sulfonate EsterRationale & Field Insights
Reagent Stability Moderate; can be lachrymatory and less stable on storage.High; the precursor alcohol is generally a stable solid.For process safety and long-term storage, the alcohol precursor is often preferred in industrial settings.
Reaction Steps One stepTwo steps (activation + substitution)While seemingly less efficient, the activation step is often high-yielding and can be done in situ, followed by addition of the nucleophile.
Typical Yield 65-88%85-98% (overall)The superior leaving group in the sulfonate ester route significantly improves reaction efficiency and minimizes side reactions.[2]
Reaction Time 4-12 hours2-6 hoursThe enhanced electrophilicity of the carbon center after activation leads to faster reaction kinetics.[2]
Conditions Often requires heating (reflux)Can often proceed at room temperatureMilder conditions are advantageous for complex molecules with sensitive functional groups.
Experimental Protocol: SN2 Etherification

This protocol details a typical SN2 reaction using a phenoxide nucleophile. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion, a key aspect of a self-validating system.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.1 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting chloromethyl pyridine spot is consumed (typically 6-10 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine, to remove any unreacted phenol.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve 4-methoxyphenol and K2CO3 in Acetonitrile B 2. Add 2-(Chloromethyl)- 4-nitropyridine A->B C 3. Heat to 60-80°C B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and filter salts D->E Complete F 6. Concentrate filtrate E->F G 7. Aqueous workup (EtOAc/NaOH) F->G H 8. Dry, concentrate, and purify G->H

Caption: Experimental workflow for a typical SN2 reaction.

Part 2: Advanced Mechanistic Pathways: Leveraging the Nitro-Activated Ring

Beyond simple SN2 reactions, the electronic nature of this compound enables more complex and powerful transformations, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

Mechanistic Rationale: Vicarious Nucleophilic Substitution (VNS)

VNS is a sophisticated reaction that allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. It proceeds via a distinct mechanism involving the addition of a carbanion (stabilized by a leaving group on the carbanion itself) to the ring, followed by a base-induced β-elimination.[3]

In the context of nitropyridines, a carbanion (e.g., from chloromethyl phenyl sulfone) attacks an electron-deficient C-H position on the ring (e.g., C3 or C5). This forms a Meisenheimer-type adduct. A base then removes a proton from the original carbanionic carbon, and subsequent elimination of the leaving group (e.g., HCl) re-aromatizes the ring, resulting in C-H alkylation.[3] While not a direct reaction of this compound, understanding VNS is crucial as it represents an alternative strategy for C-C bond formation on the nitropyridine core, a transformation often attempted via substitution on the chloromethyl group.

Caption: Generalized mechanism of Vicarious Nucleophilic Substitution.

Comparative Analysis: SN2 vs. VNS for C-C Bond Formation

When the goal is to attach a new carbon substituent to the nitropyridine core, both the SN2 reaction at the chloromethyl group and the VNS reaction on the ring are viable. The choice depends entirely on the desired final structure.

FeatureSN2 on this compoundVNS on 4-NitropyridineStrategic Choice
Bond Formed C(methylene)-C(nucleophile)C(ring)-C(carbanion)SN2 extends the existing side chain. VNS creates a new side chain directly on the ring.
Position of Substitution At the C2-methylene groupAt C-H positions activated by NO₂ (e.g., C3, C5)Offers complementary regioselectivity for functionalization.
Required Nucleophile Carbon nucleophiles (e.g., enolates, Grignards, cyanides)Carbanions with a leaving group (e.g., α-halo sulfones)The nature of the required nucleophile is fundamentally different and dictates the feasibility.
Key Advantage Reliable, predictable, uses a common building block.Powerful C-H functionalization; avoids pre-functionalization of the ring.VNS is a more advanced strategy for accessing structures that are difficult to make via traditional cross-coupling or substitution.

Conclusion

This compound is a versatile reagent whose reactivity is dominated by the SN2 pathway at the exocyclic chloromethyl group. This reactivity is robust and predictable, making it a workhorse for introducing the (4-nitropyridin-2-yl)methyl moiety. For enhanced efficiency, particularly with challenging nucleophiles, an alternative strategy involving the activation of the corresponding alcohol to a sulfonate ester provides superior yields and milder conditions.

Furthermore, a deeper mechanistic understanding reveals that the nitro-activated ring system allows for advanced C-H functionalization reactions like Vicarious Nucleophilic Substitution. While the SN2 pathway extends the existing C2-substituent, VNS offers a complementary approach to install carbon substituents directly onto the pyridine ring. The judicious choice between these pathways, based on a solid mechanistic foundation, empowers the medicinal and process chemist to design more efficient, elegant, and effective synthetic routes toward complex molecular targets.

References

  • A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi. Benchchem.
  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

Sources

A Comparative Guide to the Efficacy of Leaving Groups at the 2-Position of 4-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 4-nitropyridine core, in particular, represents a highly valuable building block, activated for nucleophilic aromatic substitution (SNAr). The choice of the leaving group at the 2-position is a critical parameter that dictates reaction efficiency, scope, and conditions. This guide provides an in-depth comparison of the performance of various leaving groups at this position, supported by mechanistic principles and experimental data, to empower chemists in making informed decisions for their synthetic campaigns.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The reactivity of 2-substituted-4-nitropyridines is governed by the two-step SNAr addition-elimination mechanism. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 4-position.

The reaction proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C-2 position, which bears the leaving group. This step is typically the rate-determining step of the reaction.[2] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization: The stability of this Meisenheimer complex is crucial for the reaction to proceed.[2] The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the 4-nitro group and the ring nitrogen atom.[1][2] This delocalization significantly lowers the activation energy of the initial attack.

  • Elimination & Aromatization: In a subsequent, generally faster step, the leaving group departs, taking with it the bonding pair of electrons. This restores the aromaticity of the pyridine ring, yielding the final substituted product.[3]

Diagram of the SNAr mechanism.

The efficacy of the leaving group (L) is paramount. A good leaving group must be able to stabilize the negative charge it carries upon departure and influence the rate of the initial nucleophilic attack.

Comparative Efficacy of Leaving Groups

The Halogens: A Case of the "Element Effect"

For SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[1] This is often referred to as the "element effect" and is counterintuitive when considering bond strengths (C-F being the strongest).[5]

The explanation lies in the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the C-2 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1] This acceleration of the slow first step outweighs the difficulty of breaking the strong C-F bond in the fast second step.

Table 1: Comparative Kinetic Data for Halogen Leaving Groups

While direct kinetic data for the reaction of various 2-halo-4-nitropyridines with a single nucleophile is sparse in the readily available literature, data from analogous systems, such as 2-halo-5-nitropyridines, provides a strong comparative basis.

Leaving Group (L)NucleophileSolventRelative Rate (kL/kCl)
F PiperidineMethanol~300
Cl PiperidineMethanol1
Br PiperidineMethanol~0.8
I PiperidineMethanol~0.4

Data extrapolated from studies on activated aryl halides. The trend is a well-established principle in SNAr chemistry.[5]

Expertise in Practice: The exceptional reactivity of 2-fluoro-4-nitropyridine makes it the substrate of choice for reactions with weak or sterically hindered nucleophiles. However, its higher cost and potential for side reactions with certain hard nucleophiles may lead chemists to select 2-chloro-4-nitropyridine, which offers a good balance of reactivity and cost-effectiveness.[3]

Sulfonate Esters: The High-Reactivity Class

Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are among the most effective leaving groups in nucleophilic substitution chemistry. Their high reactivity stems from the extensive resonance stabilization of the resulting sulfonate anion.

  • Trifluoromethanesulfonate (Triflate, OTf): The triflate group is an exceptionally potent leaving group, several orders ofmagnitude more reactive than halides.[6] The strong electron-withdrawing effect of the three fluorine atoms provides superb stabilization for the departing anion.

  • Toluenesulfonate (Tosylate, OTs) & Methanesulfonate (Mesylate, OMs): These are also excellent leaving groups, though less reactive than triflates. They are widely used due to the stability and crystallinity of the starting materials (tosyl chloride, mesyl chloride) and the resulting substrates.

Table 2: Qualitative Reactivity Ranking of Common Leaving Groups

Leaving Group ClassExample(s)General ReactivityKey Considerations
Perfluoroalkane Sulfonates Triflate (-OTf)ExceptionalHighest reactivity; ideal for unreactive nucleophiles; can be expensive.
Aryl/Alkyl Sulfonates Tosylate (-OTs), Mesylate (-OMs)Very HighExcellent balance of reactivity and stability; widely used.
Halogens Fluoride (-F)HighMost reactive halogen due to the "element effect".[1]
Chloride (-Cl), Bromide (-Br)ModerateGood, reliable leaving groups for a broad range of applications.[3]
Iodide (-I)LowerLeast reactive halogen in SNAr.
Others Nitro (-NO₂)VariableCan act as a leaving group, especially in N-oxide systems.[7]
Novel & Specialized Leaving Groups

Recent research has expanded the toolbox of leaving groups for SNAr reactions on pyridines.

  • N-Phosphonium-Pyridinium Intermediates: A modern strategy involves the in-situ activation of iodopyridines with phosphines. This forms highly reactive N-phosphonium-pyridinium intermediates that undergo facile SNAr reactions at ambient temperatures, broadening the scope for complex molecule synthesis.[8]

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following methodologies for synthesis and kinetic analysis are standard in the field.

Protocol 1: General Synthesis of 2-Amino-4-nitropyridine

This procedure details the reaction of 2-chloro-4-nitropyridine with an amine, a common application of this chemistry.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-chloro-4-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., ethanol, DMF, or DMSO).

  • Nucleophile Addition: Add the desired amine (1.1 to 2.0 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.[3]

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry

This method allows for the determination of second-order rate constants by monitoring product formation under pseudo-first-order conditions.

  • Instrumentation: Use a thermostatted UV-Vis spectrophotometer.

  • Solution Preparation: Prepare a stock solution of 2-halo-4-nitropyridine in the chosen solvent (e.g., methanol). Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations. For pseudo-first-order conditions, the nucleophile must be in large excess (at least 10-fold) compared to the substrate.[3]

  • Measurement: Equilibrate the reactant solutions to the desired temperature in the spectrophotometer's cell holder.

  • Reaction Initiation: Initiate the reaction by rapidly mixing the substrate and nucleophile solutions directly in the cuvette.

  • Data Acquisition: Monitor the increase in absorbance at the λmax of the product over time.

  • Data Analysis: Fit the absorbance vs. time data to a first-order rate equation to obtain the pseudo-first-order rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile.[3]

Kinetic_Workflow Figure 2: Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions in Spectrophotometer A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance vs. Time at Product λmax C->D E Fit Data to First-Order Equation (Calculate k_obs) D->E F Calculate Second-Order Rate (k₂ = k_obs / [Nucleophile]) E->F

Workflow for kinetic analysis.

Conclusion

The selection of a leaving group for SNAr reactions at the 2-position of 4-nitropyridine is a strategic choice that profoundly impacts synthetic outcomes.

  • For maximum reactivity , especially with challenging nucleophiles, a triflate group is the superior choice, followed by other sulfonates like tosylates.

  • Among the halogens, fluorine provides the highest reactivity due to its potent activating effect on the reaction site.[1]

  • Chlorine represents the most common and practical choice, offering a robust balance of reactivity, stability, and economic viability for a wide array of transformations.[3]

By understanding the mechanistic principles and the relative performance benchmarks outlined in this guide, researchers can optimize their synthetic strategies, leading to more efficient and successful discovery and development campaigns.

References

  • BenchChem. (2025). Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem Technical Support Center.
  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. BenchChem Technical Support Center.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Buncel, E., & Um, I. H. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Various Authors. (n.d.). Reaction Examples.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Chemistry Stack Exchange. (2018).
  • Procter, D. J., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
  • Katritzky, A. R. (n.d.). Recent advances in heterolytic nucleofugal leaving groups.
  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar.
  • Wikipedia. (n.d.). Leaving group.
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • MDPI. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical intermediates are routine. However, the lifecycle of these compounds extends beyond their use in a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(Chloromethyl)-4-nitropyridine (CAS No. 312321-71-4), a halogenated nitropyridine intermediate.

While a specific, verified Safety Data Sheet (SDS) for this exact compound is not consistently available, its structure—a pyridine ring functionalized with both a nitro group and a reactive chloromethyl group—allows us to infer its hazard profile from well-documented, structurally similar compounds.[1][2] This guide is built upon this principle of chemical analogy, referencing data from related nitropyridines and established hazardous waste management protocols to ensure a robust and safe operational plan.

Hazard Profile and Risk Assessment: Understanding the 'Why'

The molecular architecture of this compound dictates its classification as a hazardous substance. The primary risks stem from three key features:

  • The Nitropyridine Core: Nitro-aromatic compounds are often associated with toxicity and can be reactive.

  • The Chloromethyl Group: This is an alkylating agent, meaning it can react with biological nucleophiles, posing a potential health hazard.

  • Combined Functionality: The presence of both groups suggests the compound is likely harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be a skin and eye irritant.[3][4][5]

Based on data from analogous compounds like 2-Chloro-4-nitropyridine and other halogenated pyridines, we must assume this compound presents the following hazards.

Table 1: Inferred GHS Hazard Profile
Hazard ClassHazard StatementPrecautionary Codes (Examples)
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P270, P280, P301+P317[3]
Skin Corrosion/IrritationH315: Causes skin irritation.P264, P280, P302+P352, P332+P317[3][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313[5][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation.P261, P271, P304+P340, P319[3][6]

Given these risks, this compound must be managed as regulated hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or poured down the drain.[1][7]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before collecting or preparing waste, ensure the following controls are in place. The causality is simple: prevent exposure through inhalation, ingestion, and dermal contact.

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing waste solutions, must be conducted within a properly functioning certified laboratory chemical fume hood.[8]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Hand Protection: Wear chemically resistant gloves. Given the halogenated nature of the compound, butyl rubber or PVA gloves are recommended. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently if used.[8] Always consult the glove manufacturer's compatibility chart.

    • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For larger quantities or in case of a spill, an impervious apron is advised.[9]

    • Respiratory Protection: Not typically required when working within a fume hood. If a spill occurs outside the hood, a full-face respirator with appropriate cartridges may be necessary.[8]

Step-by-Step Waste Collection and Storage Protocol

This protocol ensures that waste is collected, contained, and stored in a manner that is safe, compliant, and ready for final disposal by your institution's environmental health and safety (EH&S) personnel.

  • Designate a Waste Container:

    • Select a clean, sealable, airtight container made of a compatible material (e.g., glass or polyethylene).[8]

    • Ensure the container is in good condition, free of cracks or leaks.[10]

    • The container should be appropriately sized for the expected volume of waste to avoid overfilling.

  • Label the Container (Before Adding Waste):

    • Affix a "Hazardous Waste" label to the container.[10]

    • Clearly write the full chemical name: "This compound " and list any solvents or other chemicals that will be added. Do not use abbreviations.[10]

    • Fill in all other required information on the label (e.g., generator's name, lab location, date).

  • Collect the Waste:

    • Solid Waste: Transfer the pure compound directly into the designated waste container inside a fume hood.

    • Contaminated Labware: Items such as pipette tips, weighing paper, and gloves that are grossly contaminated should be placed in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be poured carefully into a designated liquid waste container. Keep a log of the components and their approximate concentrations.

  • Segregate and Store:

    • Keep the waste container tightly sealed when not in use.[7]

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials. Key incompatibilities include strong oxidizing agents, acids, and bases.[6][8]

    • Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Arrange for Pickup:

    • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EH&S department.[8]

    • Do not stockpile waste. Arrange for regular pickups to maintain a safe laboratory environment.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste: This compound (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood container Select Compatible, Sealable Container hood->container label_waste Affix 'Hazardous Waste' Label & List Full Chemical Names container->label_waste add_waste Add Waste to Container (Keep Closed When Not in Use) label_waste->add_waste segregate Store in Secondary Containment, Segregated from Incompatibles add_waste->segregate request Container Full? Submit Pickup Request to EH&S segregate->request end EH&S Collects for Final Disposal (e.g., Incineration) request->end

Caption: Decision workflow for safe laboratory handling and disposal.

Spill and Emergency Procedures

Accidents can happen. A clear, pre-defined emergency plan is critical.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[8]

    • Carefully scoop the absorbed material and spill debris into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Report the incident to your supervisor.

  • Large Spill (Outside of a fume hood):

    • Evacuate: Immediately evacuate all personnel from the affected area.[8]

    • Isolate: Secure the area and prevent re-entry. Post a warning sign on the door.

    • Alert: Notify your institution's emergency response team (e.g., EH&S, Campus Safety) immediately. Provide the chemical name, location, and estimated quantity of the spill.[8]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound will be managed by licensed hazardous waste professionals. As a chlorinated organic compound, the most probable and effective disposal method is high-temperature incineration at a permitted facility.[15] This process ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated in the facility's exhaust gas scrubbing systems.[6][13] Your responsibility as a researcher is to ensure the waste is properly identified, segregated, and safely handed over to your EH&S department, who will manage this final, critical step in the disposal chain.[16]

Decontamination of Empty Containers

Chemical containers are not "empty" until they are decontaminated. A container that held this compound must be triple-rinsed.[10][11]

  • Select a solvent in which the compound is soluble (e.g., acetone, methanol).[6]

  • Rinse the container thoroughly with a small amount of the solvent.

  • Pour the rinsate into your designated hazardous liquid waste container. This rinsate is now hazardous waste.[10]

  • Repeat the rinse two more times, collecting all rinsate as hazardous waste.

  • Allow the container to air dry completely in a fume hood.

  • Once dry and free of residue, deface or remove the original label. The container may now be disposed of in the regular laboratory glass waste or recycling, according to your institution's policy.[11]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(Chloromethyl)-3-methyl-4-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. Available at: [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | ToxFAQs™. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary - Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.